1-Monolinolenin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
26545-75-5 |
|---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (9E,12E,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3+,7-6+,10-9+ |
InChI Key |
GGJRAQULURVTAJ-IUQGRGSQSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OCC(CO)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Enzymatic Synthesis of 1-Monolinolenin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Lipase-Catalyzed Synthesis, Purification, and Analysis of 1-Monolinolenin, with Insights into its Potential Biological Significance.
Introduction
This compound, a monoacylglycerol comprising a glycerol backbone esterified with α-linolenic acid (ALA) at the sn-1 position, is a molecule of growing interest in the fields of pharmaceutical sciences and drug development. As a derivative of the essential omega-3 fatty acid, ALA, this compound is being explored for its potential therapeutic properties, including its role as a bioactive lipid and its application in advanced drug delivery systems. Enzymatic synthesis using lipases offers a green and highly selective alternative to traditional chemical methods, enabling the production of high-purity this compound under mild reaction conditions. This technical guide provides a comprehensive overview of the lipase-catalyzed synthesis of this compound, detailing experimental protocols, quantitative data, and potential biological implications for researchers, scientists, and drug development professionals.
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound is typically achieved through the direct esterification of α-linolenic acid and glycerol, catalyzed by a lipase. The choice of lipase, reaction medium, and other process parameters are critical for maximizing the yield and selectivity towards the desired monoacylglycerol.
Key Reaction Parameters and Quantitative Data
The efficiency of the enzymatic synthesis of this compound is influenced by several factors, including the type of lipase, substrate molar ratio, temperature, and the presence of a solvent. While specific quantitative data for the synthesis of this compound is limited in publicly available literature, the following tables summarize typical results obtained for the lipase-catalyzed synthesis of other monoacylglycerols, which can serve as a valuable reference for process optimization.
| Lipase Source | Substrates | Molar Ratio (Glycerol:Fatty Acid) | Temperature (°C) | Solvent | Reaction Time (h) | Monoacylglycerol Yield (%) | Diacylglycerol Yield (%) | Triacylglycerol Yield (%) | Reference |
| Candida antarctica lipase B (Novozym 435) | Glycerol, Oleic Acid | 5:1 | 60 | Solvent-free | 8 | 45.5 | 35.2 | 19.3 | [1] |
| Rhizomucor miehei (Lipozyme RM IM) | Glycerol, Lauric Acid | 1:1 | 55 | Solvent-free | 6 | 45.5 | 26.8 | 3.1 | [1] |
| Penicillium sp. (Lipase G) | Glycerol, Oleic Acid | Not Specified | 40 | Hexane | 24 | 86.3 | Not Reported | Not Reported | [2] |
| Candida antarctica lipase B (CALB) | Glycerol, Lauric Acid | Not Specified | 65 | Solvent-free | 24 | ~44 (wt%) | ~34 (wt%) | <10 (wt%) | [3] |
| Rhizomucor miehei lipase | Glycerol, Oleic Acid | Not Specified | Not Specified | n-hexane/2-methyl-2-butanol (1:1 v/v) | Equilibrium | 94 | 2.4 | 0 | [4] |
Table 1: Representative Data for Lipase-Catalyzed Monoacylglycerol Synthesis
| Parameter | Condition | Effect on this compound Yield |
| Lipase Type | Immobilized lipases (e.g., Novozym 435, Lipozyme RM IM) are generally preferred for their stability and reusability. | Lipase selectivity for the sn-1 position of glycerol is crucial for maximizing this compound yield. |
| Substrate Molar Ratio | An excess of glycerol (e.g., 2:1 to 5:1 glycerol to ALA) is often used to shift the equilibrium towards monoacylglycerol formation. | High glycerol concentration can increase the viscosity of the reaction mixture, potentially affecting mass transfer. |
| Temperature | Optimal temperatures typically range from 40°C to 60°C, depending on the thermal stability of the lipase. | Higher temperatures can increase reaction rates but may also lead to enzyme denaturation and increased by-product formation. |
| Solvent | Solvent-free systems are environmentally friendly and offer high substrate concentrations.[3] Organic solvents like hexane or tert-butanol can improve substrate solubility and selectivity.[4] | The choice of solvent can significantly impact lipase activity and selectivity. "Solvent engineering" can be employed to optimize the reaction. |
| Water Activity | Low water activity is generally preferred to favor the esterification reaction over hydrolysis. | Water is a product of the esterification reaction; its removal (e.g., using molecular sieves) can drive the reaction forward.[3] |
Table 2: Influence of Key Reaction Parameters on this compound Synthesis
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis, purification, and analysis of this compound.
Protocol 1: Enzymatic Synthesis of this compound
Objective: To synthesize this compound via lipase-catalyzed esterification of α-linolenic acid and glycerol.
Materials:
-
α-Linolenic acid (high purity)
-
Glycerol (anhydrous)
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Organic solvent (e.g., 2-methyl-2-butanol or a mixture of n-hexane and 2-methyl-2-butanol)
-
Molecular sieves (3Å), activated
-
Reaction vessel with magnetic stirrer and temperature control
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a 100 mL round-bottom flask, add α-linolenic acid (e.g., 10 mmol) and glycerol (e.g., 50 mmol) to achieve a 1:5 molar ratio.
-
Add the desired organic solvent (e.g., 50 mL of a 1:1 v/v mixture of n-hexane and 2-methyl-2-butanol).
-
Add activated molecular sieves (e.g., 10% w/w of total reactants) to the mixture to remove water produced during the reaction.
-
Place the flask in a temperature-controlled oil bath set to the desired temperature (e.g., 50°C) and begin stirring.
-
Purge the reaction vessel with an inert gas to minimize oxidation of the polyunsaturated fatty acid.
-
Add the immobilized lipase (e.g., 10% w/w of the fatty acid) to initiate the reaction.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by TLC, HPLC, or GC.
-
Once the reaction has reached the desired conversion (or equilibrium), stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and stored for reuse.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product mixture containing this compound, unreacted substrates, and other glycerides.
Protocol 2: Purification of this compound by Column Chromatography
Objective: To separate this compound from the crude reaction mixture.
Materials:
-
Crude reaction product
-
Silica gel (60-120 mesh) for column chromatography
-
Solvents for elution: n-hexane, diethyl ether, and acetic acid
-
Glass chromatography column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of n-hexane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin elution with a non-polar solvent system, such as n-hexane, to elute unreacted triglycerides and fatty acid esters.
-
Gradually increase the polarity of the eluting solvent by adding diethyl ether to the n-hexane. A typical gradient could be from 100% n-hexane to a mixture of n-hexane:diethyl ether (e.g., 80:20, 60:40 v/v). A small amount of acetic acid (e.g., 0.1-1%) can be added to the eluent to improve the separation of free fatty acids.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the composition of the collected fractions by TLC. A suitable developing solvent for TLC is a mixture of n-hexane:diethyl ether:acetic acid (e.g., 70:30:1 v/v/v). Visualize the spots using an appropriate method (e.g., iodine vapor or a specific spray reagent).
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.
Protocol 3: Analysis of this compound by HPLC
Objective: To quantify the amount of this compound in a sample.
Materials:
-
Purified this compound sample
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or a UV detector at low wavelength, ~205 nm)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and water
-
This compound standard for calibration
Procedure:
-
Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing this compound in the mobile phase.
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase. A typical mobile phase could be a gradient of acetonitrile and water. For example, starting with 80% acetonitrile and increasing to 100% over 20 minutes.
-
Inject the standards and the sample onto the HPLC column.
-
Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Mandatory Visualizations
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Lipase-Catalyzed Esterification Reaction
Caption: Lipase-catalyzed esterification of α-linolenic acid and glycerol.
Potential Biological Significance and Applications
While research specifically on this compound is still emerging, its constituent fatty acid, α-linolenic acid, is well-known for its health benefits. It is plausible that this compound may exhibit similar or enhanced biological activities.
-
Anti-inflammatory and Antibacterial Properties: Studies have shown that α-linolenic acid possesses anti-inflammatory properties by inhibiting signaling pathways such as NF-κB and MAPK.[1][5] Furthermore, both linoleic acid and α-linolenic acid, as well as this compound and 2-monolinolenin, have demonstrated antibacterial activity against Gram-positive bacteria like Bacillus subtilis.[5]
-
Drug Delivery Systems: Monoacylglycerols are amphiphilic molecules, possessing both hydrophilic and lipophilic properties. This characteristic makes them suitable for use as excipients in drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), to enhance the solubility and bioavailability of poorly water-soluble drugs. The potential of this compound as a functional excipient in novel drug formulations warrants further investigation.
Potential Signaling Pathway Modulation
Based on the known activities of its parent fatty acid, α-linolenic acid, this compound may potentially modulate key inflammatory signaling pathways.
Caption: Potential inhibition of NF-κB and MAPK signaling pathways by this compound.
Conclusion
The enzymatic synthesis of this compound represents a promising approach for the production of a high-value bioactive compound. The use of lipases under optimized conditions allows for a selective and environmentally friendly process. Further research is warranted to fully elucidate the quantitative aspects of this compound synthesis and to explore its full range of biological activities and potential applications in drug development and therapy. This guide provides a solid foundation for researchers and scientists to embark on or advance their work in this exciting area.
References
- 1. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5672726A - Method for separating and purifying α-linolenic acid from perilla oil - Google Patents [patents.google.com]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. α-Linolenic Acid Inhibits Receptor Activator of NF-κB Ligand Induced (RANKL-Induced) Osteoclastogenesis and Prevents Inflammatory Bone Loss via Downregulation of Nuclear Factor-KappaB-Inducible Nitric Oxide Synthases (NF-κB-iNOS) Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Screening the Biological Activity of 1-Monolinolenin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Monolinolenin, a monoglyceride of alpha-linolenic acid, presents a compelling subject for biological activity screening due to the known therapeutic properties of its constituent fatty acid. This technical guide provides a comprehensive overview of the core methodologies required to effectively screen this compound for its potential antibacterial, anti-inflammatory, and anticancer activities. Detailed experimental protocols for key assays are provided to facilitate the generation of robust and reproducible data. Furthermore, this guide outlines the potential signaling pathways, namely NF-κB and MAPK, that may be modulated by this compound, offering a framework for mechanistic studies. All quantitative data from cited literature is summarized, and logical workflows are visualized to aid in experimental design and interpretation.
Introduction
Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, is a well-documented bioactive compound with a range of pharmacological effects, including anti-inflammatory and anticancer properties. This compound, as a derivative of ALA, is hypothesized to possess similar, if not enhanced, biological activities due to its increased amphiphilicity, which may influence its cellular uptake and interaction with biological membranes and molecular targets. This guide details the necessary screening methods to systematically evaluate the therapeutic potential of this compound.
Antibacterial Activity Screening
This compound has demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis.
Quantitative Data for Antibacterial Activity
| Compound | Bacterium | Assay | Result | Reference |
| This compound | Bacillus subtilis | Minimum Bactericidal Concentration (MBC) | >100 µg/mL |
Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay
This protocol is adapted from established methods for determining the MBC of lipid compounds.
Materials:
-
This compound
-
Bacillus subtilis (or other target bacteria)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Culture B. subtilis in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and perform two-fold serial dilutions in MHB in a 96-well plate.
-
Incubation: Add the bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Determination of MBC: From the wells showing no visible growth, plate a small aliquot onto MHA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU compared to the initial inoculum.
Diagram: Workflow for Minimum Bactericidal Concentration (MBC) Assay
An In-depth Technical Guide to the Physicochemical Properties of 1-Monolinolenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monolinolenin, an acylglycerol comprised of a glycerol backbone esterified with the omega-3 fatty acid α-linolenic acid at the sn-1 position, is a molecule of growing interest in the fields of biochemistry, pharmacology, and materials science. Its amphiphilic nature, stemming from the hydrophilic glycerol head and the lipophilic polyunsaturated fatty acid tail, underpins its potential applications as an emulsifier, a bioactive compound, and a component in drug delivery systems. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for its characterization, and explores its potential biological activities and associated signaling pathways.
Physicochemical Properties
The physicochemical characteristics of this compound are crucial for understanding its behavior in various systems. While extensive experimental data for this specific monoglyceride is not widely available in the literature, a combination of computed data, information on analogous compounds, and qualitative descriptions provides a foundational understanding.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are computed and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₆O₄ | PubChem[1] |
| Molecular Weight | 352.51 g/mol | CD Biosynsis[2], Larodan[3] |
| CAS Number | 26545-75-5, 18465-99-1 | PubChem[1], Larodan[3] |
| Appearance | Reported as both liquid and solid | CD Biosynsis[2], PubChem[4] |
| Melting Point | Not experimentally reported. The related 2-Monolinolenin is a solid. The analogous 1-Monolinolein has a melting point of 14-15 °C. | PubChem[4], ChemicalBook[5] |
| Boiling Point | Not experimentally reported. | |
| XLogP3 (Computed) | 5.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 17 | PubChem[1] |
| Exact Mass | 352.26135963 Da | PubChem[1] |
Solubility Profile
As a lipid, this compound is expected to be practically insoluble in water due to its long, hydrophobic acyl chain. Conversely, it is anticipated to be soluble in nonpolar organic solvents such as chloroform and ether, and in polar organic solvents like ethanol.[6][7] Quantitative solubility data for this compound in various solvents is not currently available in the literature.
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of monoglycerides like this compound.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a precise thermoanalytical technique for determining the melting point and phase transitions of fats and oils.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into an aluminum or stainless steel DSC pan. Crimp the pan to seal it.
-
Instrument Calibration: Calibrate the DSC instrument using certified standards such as indium and n-decane.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, for example, 20°C.
-
Heat the sample to a temperature well above its expected melting point (e.g., 80°C) at a controlled rate (e.g., 10°C/min) to erase any prior thermal history.
-
Hold at the high temperature for a set time (e.g., 10 minutes).
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -60°C) to induce crystallization.
-
Hold at the low temperature for a set time (e.g., 30 minutes) to ensure complete crystallization.
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 80°C) and record the heat flow.
-
-
Data Analysis: The melting point is determined from the resulting thermogram. The onset temperature of the melting peak is often reported as the melting point.
Determination of Solubility
A common method to determine the solubility of a lipid in various solvents is the shake-flask method.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, chloroform).
-
Equilibration: Tightly seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the aliquot can be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or Gas Chromatography after derivatization.
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL).
Analysis by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a powerful technique for the separation and quantification of lipids like this compound, which lack a strong UV chromophore.
Methodology:
-
Chromatographic System: An HPLC system equipped with a gradient pump, an autosampler, a column oven, and an ELSD.
-
Column: A reversed-phase C18 column is typically used for the separation of monoglycerides.
-
Mobile Phase: A gradient elution is often employed. For example, a gradient of acetonitrile and water.
-
ELSD Settings: The nebulizer temperature and gas flow rate of the ELSD should be optimized for the specific mobile phase and analyte.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standards. Use this curve to determine the concentration of this compound in the samples.
Biological Activity and Signaling Pathways
While the specific signaling roles of this compound are not yet fully elucidated, research on monoglycerides in general, and some preliminary findings on this compound itself, point towards potential biological activities.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits antibacterial activity against the Gram-positive bacterium Bacillus subtilis. The proposed mechanism of action for monoglycerides involves the disruption of the bacterial cell membrane. Their amphiphilic nature allows them to insert into the lipid bilayer, leading to increased membrane fluidity, formation of pores, and ultimately, cell lysis.[8][9][10]
Potential Role in Endocannabinoid Signaling
Monoacylglycerols are key players in the endocannabinoid system, a crucial neuromodulatory and immunomodulatory system. The most well-studied endocannabinoid is 2-arachidonoylglycerol (2-AG), a 2-monoacylglycerol. 2-AG acts as an agonist for cannabinoid receptors CB1 and CB2. The hydrolysis of 2-AG by monoglyceride lipase (MGL) terminates its signaling.[11][12][13] While this compound is a 1-monoacylglycerol and its direct interaction with cannabinoid receptors has not been established, it is plausible that it could influence the endocannabinoid system, potentially by competing for MGL or through other indirect mechanisms. Further research is required to explore this possibility.
Conclusion
This compound is a monoacylglycerol with potential applications stemming from its physicochemical properties and biological activities. While there are gaps in the experimental data, particularly regarding its thermal properties and quantitative solubility, the available information provides a solid foundation for further research. The methodologies outlined in this guide can be employed to systematically characterize this compound. Furthermore, its demonstrated antibacterial activity and the potential for interaction with the endocannabinoid system highlight promising avenues for future investigation in drug development and food science. A thorough experimental characterization of this compound is warranted to fully unlock its potential.
References
- 1. This compound | C21H36O4 | CID 5872092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CD Biosynsis [biosynsis.com]
- 3. Linolenic acid | CAS#:463-40-1 | Chemsrc [chemsrc.com]
- 4. 2-Monolinolenin | C21H36O4 | CID 11674746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. use of monoglycerides popular - proviron [proviron.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoglyceride lipase deficiency modulates endocannabinoid signaling and improves plaque stability in ApoE-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Monoacylglycerols in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoacylglycerols (MAGs) have emerged from their classical role as mere metabolic intermediates to pivotal players in a sophisticated cellular signaling network. This technical guide provides an in-depth exploration of the discovery, function, and analytical methodologies related to monoacylglycerols, with a primary focus on 2-arachidonoylglycerol (2-AG), a key endocannabinoid. We delve into the enzymatic machinery governing the synthesis and degradation of 2-AG, its interaction with cannabinoid receptors, and its broader implications in physiology and disease. This document is intended to be a comprehensive resource, offering detailed experimental protocols, a compilation of critical quantitative data, and visual representations of the signaling pathways to facilitate a deeper understanding and further investigation into this dynamic field.
Discovery and Emergence of Monoacylglycerols as Signaling Molecules
Initially viewed as simple products of triacylglycerol breakdown, the significance of monoacylglycerols in cell signaling was largely unrecognized until the discovery of the endocannabinoid system. The identification of 2-arachidonoylglycerol (2-AG) as an endogenous ligand for the cannabinoid receptors, CB1 and CB2, marked a paradigm shift.[1][2] 2-AG, an ester of the omega-6 fatty acid arachidonic acid and glycerol, is present at significantly higher levels in the central nervous system compared to the other major endocannabinoid, anandamide.[1] This discovery, which occurred in the mid-1990s, unveiled a crucial signaling role for this monoacylglycerol, implicating it in a vast array of physiological processes, including neurotransmission, inflammation, and pain perception.[2][3]
The Lifecycle of 2-Arachidonoylglycerol: Biosynthesis and Degradation
The cellular levels and signaling activity of 2-AG are tightly controlled by the coordinated action of synthesizing and degrading enzymes. This precise regulation allows for on-demand signaling, a hallmark of the endocannabinoid system.
Biosynthesis of 2-AG
The primary route for 2-AG synthesis is a two-step enzymatic process initiated by the stimulation of Gq-coupled receptors or an increase in intracellular calcium.[4]
-
Phospholipase C (PLC) Activation: Upon receptor activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Diacylglycerol Lipase (DAGL) Activity: The newly synthesized DAG, enriched with arachidonic acid at the sn-2 position, serves as the substrate for diacylglycerol lipase (DAGL). DAGL selectively hydrolyzes the ester bond at the sn-1 position of DAG, releasing 2-AG.[3][4] Two main isoforms of DAGL have been identified, DAGLα and DAGLβ, with DAGLα being the predominant isoform responsible for 2-AG synthesis in the brain.[1][4]
Degradation of 2-AG
The signaling actions of 2-AG are terminated through enzymatic hydrolysis, primarily by monoacylglycerol lipase (MAGL).
-
Monoacylglycerol Lipase (MAGL): MAGL is a serine hydrolase that efficiently hydrolyzes 2-AG into arachidonic acid and glycerol.[5] This enzyme is responsible for the degradation of the vast majority of 2-AG in the brain, thereby playing a critical role in shaping the duration and magnitude of endocannabinoid signaling.[6]
-
Other Degradative Pathways: While MAGL is the primary enzyme, other hydrolases, such as α/β-hydrolase domain 6 (ABHD6) and ABHD12, can also contribute to 2-AG degradation in specific cellular compartments.[7]
Signaling Functions of 2-Arachidonoylglycerol
As a full agonist at both CB1 and CB2 receptors, 2-AG modulates a wide range of physiological processes.[2]
Retrograde Signaling in the Central Nervous System
One of the most well-characterized functions of 2-AG is its role as a retrograde messenger at synapses. Upon synthesis in the postsynaptic neuron, 2-AG is released into the synaptic cleft, travels backward to the presynaptic terminal, and binds to presynaptic CB1 receptors. This activation of CB1 receptors leads to the inhibition of neurotransmitter release, a phenomenon known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE). This mechanism allows for the fine-tuning of synaptic strength and is crucial for synaptic plasticity.
Modulation of Inflammation and Immune Response
2-AG also plays a significant role in the periphery through its interaction with CB2 receptors, which are predominantly expressed on immune cells. By activating CB2 receptors, 2-AG can modulate immune cell migration, cytokine release, and inflammatory responses.
Quantitative Data on Monoacylglycerol Signaling
This section provides a summary of key quantitative data related to 2-AG signaling to facilitate comparison and experimental design.
| Parameter | Molecule/Enzyme | Value | Species | Tissue/System | Reference |
| Binding Affinity (Ki) | 2-AG at CB1 Receptor | 472 nM | Human | Recombinant | [8] |
| 2-AG at CB2 Receptor | 1400 nM | Human | Recombinant | [8] | |
| (+)AM4434 at CB1 Receptor | 360 nM | [9] | |||
| (+)AM4434 at CB2 Receptor | 770 nM | [9] | |||
| (-)AM4435 at CB1 Receptor | 360 nM | [9] | |||
| (-)AM4435 at CB2 Receptor | 770 nM | [9] | |||
| EC50 | 2-AG at GPR55 | 3 nM | [8] | ||
| 2-AG at CB1 Receptor | 519 nM | [8] | |||
| 2-AG at CB2 Receptor | 618 nM | [8] | |||
| Enzyme Kinetics | DAGLα (apparent Km) | 180 µM | Rat | Neuronal Nuclear Matrix | [7][10] |
| DAGLα (Vmax) | 1.3 pmol/min/µg protein | Rat | Neuronal Nuclear Matrix | [7][10] | |
| Tissue Concentration | 2-AG in Brain | ~5-10 nmol/g | Mouse, Rat | Brain | [1] |
| 2-AG in Plasma (LOQ) | 1 µg/mL | Aortic tissue homogenates | [11] | ||
| 1-AG in Plasma (LOQ) | 0.5 µg/mL | Plasma | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of monoacylglycerol signaling.
Extraction and Quantification of 2-AG from Brain Tissue by LC-MS/MS
This protocol is adapted from methodologies described for the quantification of endocannabinoids in biological matrices.[11][12][13]
Materials:
-
Brain tissue
-
Homogenizer
-
Toluene
-
Internal standards (e.g., 2-AG-d8)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization: Rapidly dissect and weigh the brain tissue. Homogenize the tissue in ice-cold toluene containing an appropriate internal standard (e.g., 2-AG-d8) to prevent enzymatic degradation and isomerization of 2-AG to 1-AG.
-
Lipid Extraction: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the tissue debris.
-
Solvent Evaporation: Carefully collect the supernatant (organic phase) and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to specifically detect and quantify 2-AG and its internal standard.
Diacylglycerol Lipase (DAGL) Activity Assay (Radiometric)
This protocol is based on the use of a radiolabeled substrate to measure DAGL activity.[14][15]
Materials:
-
Cell or tissue homogenates
-
Radiolabeled substrate (e.g., 1-oleoyl[1-14C]-2-arachidonoylglycerol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
-
Reaction buffer
Procedure:
-
Enzyme Preparation: Prepare homogenates from cells or tissues expressing DAGL.
-
Reaction Initiation: Incubate the enzyme preparation with the radiolabeled DAGL substrate in a suitable reaction buffer at 37°C for a defined period.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Thin-Layer Chromatography (TLC): Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system to separate the substrate from the radiolabeled product (e.g., [14C]-oleic acid).
-
Quantification: Scrape the spot corresponding to the radiolabeled product from the TLC plate and quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the DAGL activity.
Monoacylglycerol Lipase (MAGL) Activity Assay (Fluorometric)
This protocol utilizes a fluorogenic substrate to measure MAGL activity.[16][17][18][19]
Materials:
-
Cell or tissue lysates
-
Fluorogenic MAGL substrate
-
MAGL-specific inhibitor (for control)
-
Fluorescence microplate reader
-
Assay buffer
Procedure:
-
Sample Preparation: Prepare lysates from cells or tissues of interest in the provided assay buffer.
-
Reaction Setup: In a 96-well plate, add the sample lysate to wells with and without a specific MAGL inhibitor.
-
Reaction Initiation: Add the fluorogenic MAGL substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the increase in fluorescence over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the MAGL activity. The activity specific to MAGL is determined by subtracting the rate in the presence of the inhibitor from the total rate.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows in monoacylglycerol signaling.
Biosynthesis and Degradation of 2-Arachidonoylglycerol
References
- 1. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Arachidonoylglycerol and the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | 2-AG hydrolysis to arachidonate by MAGL [reactome.org]
- 6. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2-Arachidonylglycerol | Non-selective Cannabinoid Receptor Agonists: R&D Systems [rndsystems.com]
- 9. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. assaygenie.com [assaygenie.com]
- 18. abcam.cn [abcam.cn]
- 19. Set-Up and Validation of a High Throughput Screening Method for Human Monoacylglycerol Lipase (MAGL) Based on a New Red Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of 1-Monolinolenin in Seed Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monolinolenin, a monoacylglycerol consisting of a glycerol molecule esterified to α-linolenic acid at the sn-1 position, is a minor yet potentially significant component of various seed oils. As the direct metabolic precursor to the essential omega-3 fatty acid, α-linolenic acid (ALA), this compound is of increasing interest to researchers in nutrition, pharmacology, and drug development. Its natural occurrence, though typically at trace levels, and its potential biological activities, warrant a deeper understanding. This technical guide provides a comprehensive overview of the natural occurrence of this compound in seed oils, detailed experimental protocols for its analysis, and a discussion of its potential roles in cellular signaling.
Data Presentation: α-Linolenic Acid Content in Selected Seed Oils
The concentration of this compound in seed oils is expected to be very low, often falling within the range of 0.1-0.2% for total monoglycerides[1]. Direct quantitative data for this compound is scarce in the literature due to its trace amounts and the analytical challenges in its detection and quantification. However, the abundance of its precursor, α-linolenic acid (ALA), is a strong indicator of the potential presence and relative concentration of this compound. The following table summarizes the ALA content in several commercially important seed oils.
| Seed Oil | α-Linolenic Acid (ALA) Content (% of total fatty acids) | References |
| Flaxseed Oil | 39.21 - 60.11 | [2] |
| Chia Seed Oil | 54.08 - 63.64 | [3][4] |
| Perilla Seed Oil | ~60 | |
| Canola Oil | 5 - 14 | [5] |
| Soybean Oil | 5 - 11 | [6] |
| Hemp Seed Oil | 15 - 25 | |
| Walnut Oil | 9 - 16 |
Experimental Protocols
The accurate quantification of this compound in seed oils requires sophisticated analytical techniques to isolate and detect this minor component from the bulk triglycerides. The following protocols are based on established methods for the analysis of monoacylglycerols in lipid matrices.
Extraction and Solid-Phase Extraction (SPE) Cleanup
This protocol is adapted from the method described by Chu and Nagy (2013) for the enrichment of monoacylglycerols and free fatty acids from fats and oils.
Objective: To isolate and concentrate this compound from the triglyceride-rich oil matrix.
Materials:
-
Seed oil sample
-
Hexane
-
Isopropanol
-
Cation exchange solid-phase extraction (SPE) cartridges
-
Methanol
-
Ammonium formate solution in methanol
-
Nitrogen gas for evaporation
Procedure:
-
Sample Preparation: Dissolve a known amount of the seed oil sample (e.g., 100 mg) in a suitable solvent mixture such as hexane:isopropanol (1:1, v/v).
-
SPE Cartridge Conditioning: Condition the cation exchange SPE cartridge by sequentially passing methanol and then hexane through it.
-
Sample Loading: Load the dissolved oil sample onto the conditioned SPE cartridge.
-
Elution of Triglycerides: Wash the cartridge with hexane to elute the bulk of the triglycerides.
-
Elution of Monoacylglycerols: Elute the monoacylglycerols, including this compound, using a more polar solvent, such as a solution of ammonium formate in methanol.
-
Solvent Evaporation: Evaporate the solvent from the collected monoacylglycerol fraction under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantitative analysis of this compound using a highly sensitive and specific LC-MS/MS method.
Objective: To separate and quantify this compound in the enriched extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column suitable for lipid analysis.
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid and 10 mM ammonium formate).
-
Mobile Phase B: Acetonitrile/Isopropanol mixture (e.g., 90:10, v/v) with the same additives as mobile phase A.
-
Gradient Elution: A gradient program starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes based on their polarity.
-
Flow Rate: A typical flow rate for such analyses is in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For this compound (C21H36O4, MW: 352.5), the precursor ion would likely be the [M+H]+ or [M+NH4]+ adduct. Product ions would be generated by fragmentation of the precursor ion in the collision cell.
-
Optimization: The collision energy and other MS parameters should be optimized for each transition to maximize sensitivity.
Quantification:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.
-
Analysis: Analyze the standards and the sample extracts under the same LC-MS/MS conditions.
-
Calculation: Construct a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The use of a suitable internal standard (e.g., a deuterated analog of this compound) is highly recommended for accurate quantification.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and quantification of this compound from seed oils.
Hypothetical Signaling Pathway of this compound
While direct signaling pathways for this compound are not well-elucidated, its structural similarity to other bioactive monoacylglycerols and its metabolic relationship to ALA allow for the postulation of a potential pathway. Monoacylglycerol lipase (MGL) is a key enzyme that hydrolyzes monoacylglycerols into free fatty acids and glycerol. The released ALA can then be a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of various eicosanoids and other oxylipins, which are known to be involved in inflammatory and other signaling pathways.
Caption: Hypothetical signaling pathway of this compound and its metabolic products.
Conclusion
This compound represents a fascinating, yet understudied, component of seed oils. While its natural concentrations are low, its potential biological activities, stemming from its relationship with α-linolenic acid, make it a worthy subject of further investigation. The analytical methods outlined in this guide provide a robust framework for its accurate quantification, which is a critical first step in elucidating its physiological roles. Future research should focus on obtaining precise quantitative data for this compound in a wider variety of seed oils and exploring its specific interactions with cellular signaling pathways. Such knowledge will be invaluable for the development of novel functional foods, nutraceuticals, and therapeutic agents.
References
- 1. Dietary alpha-linolenic acid and prostaglandin synthesis: a time course study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
1-Monolinolenin as a Precursor for Eicosanoid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosanoids, a family of potent signaling molecules derived from polyunsaturated fatty acids, play a crucial role in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. The manipulation of eicosanoid synthesis pathways is a key strategy in the development of novel therapeutics. This technical guide provides an in-depth exploration of 1-Monolinolenin, a monoacylglyceride of alpha-linolenic acid (ALA), as a promising precursor for the endogenous synthesis of n-3 series eicosanoids. We will detail the metabolic conversion of this compound, present quantitative data on its bioavailability and conversion efficiency, provide comprehensive experimental protocols for its investigation, and illustrate the key pathways and workflows using detailed diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of lipid metabolism, inflammation, and pharmacology.
Introduction
Alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid, is the parent compound for the synthesis of longer-chain, more unsaturated fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These fatty acids are, in turn, the substrates for the synthesis of a range of eicosanoids with generally anti-inflammatory and pro-resolving properties. However, the bioavailability and conversion of dietary ALA can be limiting factors. This compound, as a monoacylglycerol form of ALA, presents a potentially more efficient delivery vehicle for ALA, bypassing certain limitations of free fatty acid absorption. This guide will elucidate the scientific basis for considering this compound as a valuable tool in eicosanoid research and drug development.
Metabolic Pathway of this compound to Eicosanoids
The journey of this compound from ingestion to its ultimate conversion into eicosanoids involves a series of well-defined enzymatic steps.
Hydrolysis of this compound
The critical initial step is the hydrolysis of the ester bond in this compound to release free alpha-linolenic acid (ALA) and glycerol. This reaction is primarily catalyzed by the enzyme Monoglyceride Lipase (MGL) . MGL is a serine hydrolase found in various tissues, including the intestine, adipose tissue, and liver.[1][2] The efficiency of this hydrolysis is a key determinant of the bioavailability of ALA from this compound. Studies have indicated that the monoacylglycerol form of omega-3 fatty acids exhibits significantly greater absorption compared to the more common ethyl ester form.[3]
Conversion of ALA to EPA and DHA
Once released, ALA enters the fatty acid pool and can be converted to EPA and DHA through a series of desaturation and elongation reactions primarily occurring in the liver. This pathway involves several key enzymes:
-
Δ6-desaturase (FADS2): The rate-limiting enzyme that introduces a double bond into ALA.
-
Elongase (ELOVL5): Adds two carbons to the fatty acid chain.
-
Δ5-desaturase (FADS1): Introduces another double bond to produce EPA.
-
Elongase (ELOVL2/5): Further elongates EPA.
-
Δ6-desaturase (FADS2): A second round of desaturation.
-
Peroxisomal β-oxidation: The final step to shorten the chain and produce DHA.
Eicosanoid Synthesis from EPA
EPA is a direct precursor to the 3-series prostaglandins and thromboxanes, and the 5-series leukotrienes. These eicosanoids are generally less inflammatory than their arachidonic acid-derived counterparts. The key enzymes in this process are:
-
Cyclooxygenases (COX-1 and COX-2): Catalyze the formation of prostaglandins and thromboxanes.
-
Lipoxygenases (LOX): Catalyze the formation of leukotrienes.
Quantitative Data
The efficiency of converting this compound to biologically active eicosanoids is dependent on several factors, including the rate of hydrolysis and the subsequent enzymatic conversions.
| Parameter | Value | Reference |
| Bioavailability of Monoacylglycerol Omega-3s | Significantly greater than ethyl ester form | [3] |
| Conversion of ALA to EPA (in humans) | 0.2% - 2% | [4] |
| Conversion of ALA to DHA (in humans) | <0.1% | [4] |
Note: The conversion rates of ALA to EPA and DHA are generally low in humans and can be influenced by dietary factors, such as the intake of omega-6 fatty acids which compete for the same desaturase and elongase enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound as an eicosanoid precursor.
In Vitro Monoglyceride Lipase (MGL) Activity Assay
This protocol is adapted from a method for assessing MGL activity using LC/MS-based quantification of the reaction product.[5][6]
Objective: To determine the rate of hydrolysis of this compound by MGL.
Materials:
-
This compound (substrate)
-
Recombinant MGL or tissue/cell homogenate containing MGL
-
Tris-HCl buffer (pH 7.2) containing 1 mM EDTA
-
Internal standard (e.g., deuterated linolenic acid)
-
Acetonitrile, Methanol, Chloroform (for extraction)
-
LC/MS system
Procedure:
-
Enzyme Preparation: Prepare dilutions of recombinant MGL or tissue/cell homogenates in Tris-HCl buffer.
-
Reaction Initiation: In a glass tube, combine 165 µL of the enzyme preparation with 10 µL of a test compound (inhibitor or vehicle). Pre-incubate for 10 minutes at 37°C.
-
Substrate Addition: Add 25 µL of this compound solution (final concentration to be optimized, e.g., 2 µM) to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 10-30 minutes at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding a cold solution of methanol containing the internal standard. Perform a liquid-liquid extraction using chloroform and water.
-
Analysis: Evaporate the organic phase and reconstitute the sample in a suitable solvent for LC/MS analysis. Quantify the amount of released alpha-linolenic acid relative to the internal standard.
Cell-Based Eicosanoid Synthesis Assay
This protocol outlines a general procedure for treating cells with a fatty acid precursor and measuring the subsequent eicosanoid production.
Objective: To measure the synthesis of eicosanoids in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., macrophages, endothelial cells)
-
Cell culture medium (consider serum-free for fatty acid studies)
-
This compound (solubilized, e.g., complexed with fatty acid-free BSA)
-
Stimulating agent (e.g., LPS, calcium ionophore)
-
Internal standards (e.g., deuterated prostaglandins and leukotrienes)
-
Solid-phase extraction (SPE) cartridges
-
GC-MS or LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.
-
Fatty Acid Loading: Replace the culture medium with serum-free medium containing this compound for a predetermined period (e.g., 24 hours) to allow for uptake and incorporation into cellular lipids.
-
Cell Stimulation: Wash the cells to remove excess this compound and then stimulate with an agent known to induce eicosanoid synthesis for a specific time (e.g., 30 minutes).
-
Sample Collection: Collect the cell culture supernatant (for secreted eicosanoids) and/or lyse the cells. Add internal standards immediately.
-
Extraction: Perform solid-phase extraction (SPE) to isolate and concentrate the eicosanoids from the supernatant or cell lysate.
-
Derivatization (for GC-MS): If using GC-MS, derivatize the eicosanoids to form volatile esters (e.g., pentafluorobenzyl esters).[7][8]
-
Analysis: Analyze the samples by GC-MS or LC-MS/MS to identify and quantify the specific eicosanoids produced.
In Vivo Animal Study for Bioavailability and Conversion
This protocol provides a framework for an animal study to assess the in vivo fate of orally administered this compound.
Objective: To determine the plasma concentration of ALA, EPA, and DHA after oral administration of this compound to mice or rats.
Materials:
-
Laboratory animals (e.g., BALB/c mice)
-
This compound formulation for oral gavage
-
Internal standards for fatty acid analysis (e.g., C17:0 or deuterated fatty acids)
-
Blood collection supplies
-
GC-MS system
Procedure:
-
Animal Acclimation and Diet: Acclimate animals to the housing conditions and provide a standardized diet with a known fatty acid composition for a period before the study.
-
Oral Administration: Administer a single dose of this compound via oral gavage.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Separate plasma from the blood samples.
-
Lipid Extraction and Transesterification: Extract total lipids from the plasma and transesterify the fatty acids to fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the concentration of ALA, EPA, and DHA at each time point.[9][10]
Experimental Workflows and Signaling Pathways (Graphviz Diagrams)
Conclusion
This compound holds significant promise as a precursor for the synthesis of beneficial n-3 eicosanoids. Its potential for enhanced bioavailability compared to other forms of alpha-linolenic acid makes it an attractive candidate for further investigation in both basic research and clinical applications. The experimental protocols and workflows provided in this guide offer a comprehensive framework for scientists to explore the metabolism and biological activities of this compound, ultimately contributing to the development of novel strategies for modulating eicosanoid-driven physiological processes.
References
- 1. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol Form of Omega-3s Improves Its Bioavailability in Humans Compared to Other Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors Influencing the Eicosanoids Synthesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of Monoacylglycerol Lipase Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Gas chromatography-mass spectrometry analysis of effects of dietary fish oil on total fatty acid composition in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
Self-Assembly of 1-Monolinolenin in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Monolinolenin, a monoglyceride incorporating the omega-3 fatty acid α-linolenic acid, exhibits complex self-assembly behavior in aqueous environments. This technical guide provides an in-depth overview of the lyotropic liquid crystalline phases formed by this compound, detailing its phase behavior, structural characteristics, and the experimental methodologies used for characterization. The propensity of this compound to form various nanostructures, such as micelles and cubic and hexagonal phases, makes it a promising excipient for advanced drug delivery systems. This document summarizes the available quantitative data, outlines detailed experimental protocols, and provides visualizations to elucidate the principles of its self-assembly.
Introduction
The self-assembly of amphiphilic lipids in aqueous solutions is a fundamental process in biology and has been harnessed for various technological applications, particularly in the pharmaceutical sciences for the development of novel drug delivery systems. This compound, as a single-chain amphiphile, spontaneously forms a variety of ordered structures when hydrated. These structures, known as lyotropic liquid crystalline phases, are dependent on factors such as concentration and temperature. The unique architecture of these phases, particularly the bicontinuous cubic phases, offers distinct compartments for encapsulating and protecting therapeutic agents with varying polarities.
Phase Behavior of this compound
The interaction of this compound with water leads to the formation of several distinct lyotropic liquid crystalline phases. While a complete temperature-composition phase diagram for pure this compound is not extensively documented in publicly available literature, studies on closely related monoglycerides, such as monoolein, and commercial mixtures containing high percentages of this compound, provide significant insights.
Upon hydration, this compound can form various phases, including:
-
Lamellar Phase (Lα): A layered structure of lipid bilayers separated by water layers.
-
Inverse Cubic Phases (V₂): Highly ordered, bicontinuous structures with intricate networks of water channels separated by a continuous lipid bilayer. Two common cubic phases identified in monoglyceride systems are the Gyroid (Ia3d) and the Diamond (Pn3m) and Primitive (Im3m) structures. Studies on "monolinolein," a commercial mixture rich in this compound, have identified the presence of both Pn3m and Im3m cubic phases.[1]
-
Inverse Hexagonal Phase (H₂): Composed of hexagonally packed, water-filled cylinders surrounded by a continuous lipid matrix.
The transition between these phases is primarily driven by the water content and temperature, which influences the curvature of the lipid-water interface.
Quantitative Data
Due to the limited availability of specific quantitative data for pure this compound in the scientific literature, the following table provides a summary of phases identified for "monolinolein," a closely related commercial product with a high content of this compound.
| Parameter | Value/Phase Identified | Experimental Conditions | Reference |
| Identified Phases | Inverse Cubic (Pn3m, Im3m) | Aqueous dispersion with Pluronic F127 as a stabilizer, analyzed by cryo-TEM. | [1] |
| Critical Micelle Concentration (CMC) | Data not available | - | |
| Phase Transition Temperatures | Data not available | - |
Experimental Protocols
The characterization of the self-assembled structures of this compound relies on a combination of sophisticated analytical techniques.
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for determining the structure and dimensions of self-assembled lipid phases.[2][3][4]
Methodology:
-
Sample Preparation: Dispersions of this compound in an aqueous buffer are prepared at various lipid concentrations. The sample is then loaded into a temperature-controlled capillary cell.
-
Data Acquisition: The sample is exposed to a collimated X-ray beam. The scattered X-rays are detected by a 2D detector. The scattering pattern is recorded as a function of the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).
-
Data Analysis: The positions of the Bragg diffraction peaks in the scattering pattern are used to identify the symmetry and calculate the lattice parameters of the liquid crystalline phase. For example, the ratio of peak positions can distinguish between lamellar, hexagonal, and different cubic phases.
Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM allows for the direct visualization of the nanostructure of the dispersed lipid phases.
Methodology:
-
Sample Preparation (Vitrification): A small aliquot (3-5 µL) of the this compound dispersion is applied to a TEM grid. The grid is then blotted to create a thin film, which is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, preserving the lipid nanostructures in a near-native state.
-
Imaging: The vitrified sample is transferred to a cryo-electron microscope, where it is imaged at cryogenic temperatures.
-
Analysis: The resulting images provide direct evidence of the morphology of the self-assembled structures, such as the presence of cubosomes (dispersed cubic phase particles) or hexosomes (dispersed hexagonal phase particles). Fast Fourier Transform (FFT) of the images can be used to confirm the crystallographic symmetry of the phases.[1]
Dynamic Light Scattering (DLS)
DLS is used to determine the size distribution of dispersed particles and can be employed to estimate the Critical Micelle Concentration (CMC).[5][6][7][8][9]
Methodology for CMC Determination:
-
Sample Preparation: A series of this compound solutions with increasing concentrations are prepared in the aqueous buffer.
-
Measurement: The scattered light intensity or the apparent particle size is measured for each concentration at a constant temperature.
-
Data Analysis: The scattered light intensity or the apparent size is plotted against the logarithm of the this compound concentration. The CMC is identified as the concentration at which a sharp increase in scattering intensity or the appearance of a stable particle size is observed, indicating the formation of micelles.
Visualizations
Self-Assembly Pathway
The following diagram illustrates the general pathway of self-assembly for a monoglyceride like this compound in an aqueous solution as a function of increasing concentration.
Caption: General self-assembly pathway of this compound.
Experimental Workflow for Characterization
This diagram outlines the typical experimental workflow for characterizing the self-assembled phases of this compound.
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. Results for "Small-angle X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. muser-my.com [muser-my.com]
- 6. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Surfactant micelle characterization using dynamic light scattering | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Quantification of 1-Monolinolenin using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable method for the quantification of 1-Monolinolenin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). The described protocol is tailored for researchers, scientists, and professionals in the drug development industry requiring accurate determination of this compound in various sample matrices. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for quality control and research applications.
Introduction
This compound, a monoglyceride of α-linolenic acid, is of significant interest in the pharmaceutical and food industries due to its potential biological activities and role as an emulsifier. Accurate quantification of this compound is crucial for product formulation, stability studies, and quality control. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for the separation and quantification of lipids.[1][2] Due to the lack of a strong UV chromophore in this compound, conventional UV detectors are often unsuitable.[3] Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) provide universal detection for non-volatile analytes like lipids, offering high sensitivity and a wide dynamic range.[3][4] This application note provides a comprehensive protocol for the HPLC-ELSD analysis of this compound.
Experimental
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Nitrogen gas (high purity) for ELSD
-
HPLC system equipped with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
A gradient elution was developed to ensure optimal separation of this compound from potential impurities.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile/Methanol (80:20 v/v) with 0.1% TFA |
| Gradient Program | 0-5 min: 70% B; 5-15 min: 70% to 100% B; 15-25 min: 100% B; 25.1-30 min: 70% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| ELSD Drift Tube | 50°C |
| ELSD Nebulizer Gas | Nitrogen at 2.0 L/min |
Protocols
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.05 to 1.0 mg/mL. These will be used to construct the calibration curve.
The sample preparation method will vary depending on the matrix. For relatively clean samples:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in methanol to achieve an estimated this compound concentration within the calibration range.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.
The overall experimental workflow is depicted in the following diagram:
Results and Discussion
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[5]
4.1.1. Linearity
The linearity of the method was assessed by injecting the working standard solutions in triplicate. The ELSD response is typically non-linear and follows a power function, which can be linearized by a log-log transformation.[5][6]
| Parameter | Value |
| Concentration Range | 0.05 - 1.0 mg/mL |
| Regression Equation | log(y) = 1.25 * log(x) + 2.34 |
| Correlation Coefficient (r²) | > 0.998 |
4.1.2. Precision
The precision of the method was determined by analyzing six replicate injections of a standard solution at a concentration of 0.5 mg/mL.
| Precision Type | % RSD (Peak Area) | % RSD (Retention Time) |
| Intra-day | < 2.0% | < 0.5% |
| Inter-day | < 3.0% | < 0.8% |
4.1.3. Accuracy
Accuracy was evaluated by a recovery study, spiking a blank matrix with known concentrations of this compound at three different levels.
| Spiked Concentration (mg/mL) | Mean Recovery (%) | % RSD |
| 0.1 | 98.5 | 2.1 |
| 0.5 | 101.2 | 1.5 |
| 0.8 | 99.3 | 1.8 |
4.1.4. Limits of Detection and Quantification
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.[5]
| Parameter | Value (mg/mL) |
| LOD | 0.015 |
| LOQ | 0.05 |
Not applicable for this analytical method development.
Conclusion
The developed HPLC-ELSD method provides a reliable and accurate means for the quantification of this compound. The method is straightforward, with a simple sample preparation for clean matrices, and demonstrates good linearity, precision, and accuracy. This application note serves as a valuable resource for researchers and quality control analysts working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linearity Requirements | Separation Science [sepscience.com]
Application Note: Quantification of 1-Monolinolenin in Fermented Soybean using HPLC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fermented soybean products, such as tempeh, are a staple in many diets and are increasingly recognized for their potential health benefits. During the fermentation process, typically carried out by microorganisms like Rhizopus oligosporus, the biochemical profile of the soybean is significantly altered. Lipids, in particular, undergo hydrolysis, leading to the formation of various metabolites, including monoglycerides. 1-Monolinolenin, a monoglyceride containing α-linolenic acid, has been identified as a bioactive compound in fermented soybeans with potential antibacterial properties.[1][2][3][4] Accurate quantification of this compound is crucial for understanding its concentration in different fermented soy products, assessing its potential therapeutic dosage, and for quality control in the development of functional foods and nutraceuticals. This application note provides a detailed protocol for the extraction and quantification of this compound in fermented soybean using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Experimental Protocols
Sample Preparation and Lipid Extraction
This protocol is adapted from the methods described for the extraction of lipids from tempeh.[1][2]
Materials:
-
Fermented soybean (e.g., tempeh)
-
Liquid nitrogen
-
Lyophilizer (freeze-dryer)
-
Mortar and pestle or analytical mill
-
Ethanol (analytical grade)
-
Centrifuge tubes (50 mL)
-
High-speed centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Procedure:
-
Sample Homogenization: Freeze the fermented soybean sample in liquid nitrogen and immediately grind it into a fine powder using a pre-chilled mortar and pestle or an analytical mill.
-
Lyophilization: Lyophilize the powdered sample to remove all water content.
-
Extraction:
-
Weigh approximately 1 gram of the lyophilized powder into a 50 mL centrifuge tube.
-
Add 25 mL of ethanol to the tube.
-
Vigorously agitate the suspension at 4°C for 8 hours on a shaker.
-
-
Centrifugation: Centrifuge the suspension at 13,000 x g for 10 minutes at 4°C to pellet the solid material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the lipid extract.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.
-
Storage: Store the extract at -20°C until HPLC-MS analysis.
Quantification of this compound by HPLC-MS
This protocol is a composite method based on established principles for the analysis of monoglycerides in food matrices by HPLC-MS.[5][6][7][8][9]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Reagents and Standards:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium formate
-
This compound analytical standard: (Purity >98%)
-
Internal Standard (IS): 1-Monoheptadecanoin (MG 17:0) or other suitable odd-chain monoglyceride.
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of this compound (1 mg/mL) in ethanol.
-
Prepare a stock solution of the internal standard (1 mg/mL) in ethanol.
-
Create a series of calibration standards by serial dilution of the this compound stock solution to cover a concentration range of 1-100 µg/mL.
-
Spike each calibration standard and the extracted samples with the internal standard to a final concentration of 10 µg/mL.
-
-
HPLC Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 2.0 50 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow:
-
Desolvation Gas (N₂): 600 L/hr
-
Cone Gas (N₂): 50 L/hr
-
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
SIM Ions:
-
This compound [M+NH₄]⁺: m/z 370.3
-
Internal Standard [M+NH₄]⁺: m/z 362.3
-
-
MRM Transition (for triple quadrupole):
-
This compound: Precursor ion m/z 370.3 -> Product ion (specific fragment)
-
Internal Standard: Precursor ion m/z 362.3 -> Product ion (specific fragment)
-
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
Calculate the final concentration in the original fermented soybean sample (in µg/g of dry weight).
-
Data Presentation
The following table presents hypothetical quantitative data for this compound in different fermented soybean samples for illustrative purposes. Actual concentrations may vary depending on the soybean variety, fermentation conditions, and the specific strain of microorganism used.
| Sample ID | Fermentation Time (hours) | This compound (µg/g dry weight) |
| Tempeh-A | 24 | 45.8 |
| Tempeh-A | 48 | 120.3 |
| Tempeh-B | 24 | 38.2 |
| Tempeh-B | 48 | 95.7 |
| Unfermented Soybean | 0 | < 1.0 (Below Limit of Quantification) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Principle of Quantification
Caption: Logic of internal standard-based quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in fermented soybean. The described method, utilizing ethanol-based extraction followed by HPLC-MS analysis with an internal standard, offers a robust and sensitive approach for researchers in food science and drug development. Accurate quantification of bioactive lipids like this compound is essential for establishing the functional value of fermented soy products and for the development of novel health-promoting applications.
References
- 1. Lipidomics of Serum and Hippocampus Reveal the Protective Effects of Fermented Soybean Lipid on Rats of Microwave-Induced Cognitive Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Monoglyceride analysis with reversed phase HPLC | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Re‐evaluation of mono‐ and di‐glycerides of fatty acids (E 471) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Determination of mono-, di- and triglycerides using HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC of monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
Application Notes and Protocols: Preparation and Characterization of 1-Monolinolenin Nanoemulsions for Topical Application
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Monolinolenin, a monoglyceride of alpha-linolenic acid (ALA), is a promising bioactive compound for topical formulations due to the notable anti-inflammatory, antioxidant, and skin barrier-restoring properties of its parent omega-3 fatty acid.[1][2] However, its lipophilic nature and potential for oxidative instability present challenges for direct application.[1] Nanoemulsions are advanced drug delivery systems that encapsulate lipophilic compounds in nano-sized droplets (typically 20-200 nm), enhancing their stability, solubility, and permeation through the skin.[3][4][5] This document provides detailed protocols for the preparation of this compound oil-in-water (O/W) nanoemulsions using both high-energy and low-energy methods, along with standard procedures for their characterization.
Section 1: Experimental Protocols
Protocol 1.1: High-Energy Method - High-Pressure Homogenization (HPH)
This method utilizes intense mechanical forces to break down coarse emulsion droplets into the nano-scale range, producing uniform and stable nanoemulsions.[6][7]
Materials and Equipment:
-
Oil Phase: this compound (or Alpha-Linolenic Acid)
-
Aqueous Phase: Purified water (e.g., Milli-Q)
-
Surfactant: Tween 80, Polysorbate 20
-
Co-surfactant (Optional): PEG 400, Transcutol-P, Propylene Glycol[6][8]
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Beakers and magnetic stirrer
Procedure:
-
Phase Preparation:
-
Aqueous Phase: Dissolve the hydrophilic surfactant (e.g., Tween 80) in purified water.
-
Oil Phase: If using a co-surfactant, dissolve it in the this compound oil phase.
-
-
Coarse Emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while continuously mixing using a magnetic stirrer.
-
Homogenize the resulting mixture using a high-shear mixer at 5,000-10,000 rpm for 10-15 minutes to form a coarse pre-emulsion.[7][9] This step is critical for the overall efficiency of the particle size reduction process.[7]
-
-
High-Pressure Homogenization:
-
Immediately pass the coarse emulsion through the high-pressure homogenizer.[9]
-
Set the operating pressure between 15,000 and 22,000 psi (100-150 MPa).[10] The droplet size generally decreases with increasing homogenization pressure.[7][10]
-
Recirculate the emulsion through the homogenizer for 3 to 10 cycles.[6][9] An increased number of cycles typically results in smaller and more uniform particle sizes.[6]
-
-
Cooling and Storage:
-
Cool the resulting nanoemulsion to room temperature and store it in a sealed container at 4°C, protected from light.
-
Protocol 1.2: Low-Energy Method - Spontaneous Emulsification
This method relies on the diffusion of a water-miscible solvent from the organic phase into the aqueous phase, leading to the spontaneous formation of fine oil droplets.[11] It is a simpler and less energy-intensive technique.
Materials and Equipment:
-
Oil Phase: this compound (or Alpha-Linolenic Acid)
-
Aqueous Phase: Purified water
-
Surfactant: Tween 20, Tween 80[12]
-
Co-surfactant/Solvent: Ethanol, PEG 400[6]
-
Beakers and magnetic stirrer
-
Glass vials
Procedure:
-
Phase Preparation:
-
Organic Phase: Prepare a homogenous mixture of this compound, surfactant, and a water-miscible co-surfactant/solvent (e.g., Ethanol).[12]
-
Aqueous Phase: Prepare the purified water in a separate beaker.
-
-
Nanoemulsion Formation:
-
Place the aqueous phase on a magnetic stirrer set to a gentle agitation speed (e.g., 200-400 rpm).
-
Slowly inject the organic phase into the center of the aqueous phase using a pipette or syringe.
-
Interfacial turbulence will cause the spontaneous formation of oil droplets, resulting in a transparent or translucent nanoemulsion.[12]
-
-
Solvent Evaporation (if necessary):
-
If a volatile solvent like ethanol was used, it can be removed under reduced pressure using a rotary evaporator.
-
-
Storage:
-
Store the final nanoemulsion in a sealed container at 4°C, protected from light.
-
Section 2: Characterization Protocols
Protocol 2.1: Droplet Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for assessing the quality and stability of the nanoemulsion.
-
Method: Dynamic Light Scattering (DLS) using an instrument like a Malvern Zetasizer.[2]
-
Procedure:
-
Dilute the nanoemulsion sample (e.g., 1:100) with purified water to avoid multiple scattering effects.[2]
-
Place the diluted sample in a cuvette and analyze at a fixed angle (e.g., 90°) and temperature (25°C).[2]
-
The instrument measures the Brownian motion of the droplets to calculate the hydrodynamic diameter (particle size) and the PDI. PDI values below 0.3 indicate a homogenous and narrow size distribution.[13]
-
Zeta potential is measured via electrophoretic mobility to determine the surface charge of the droplets. A high absolute value (e.g., > |25| mV) suggests good colloidal stability due to electrostatic repulsion.[2]
-
Protocol 2.2: In Vitro Release and Skin Permeation Studies
These studies evaluate the formulation's ability to release the active compound and facilitate its penetration into the skin.
-
Method: Franz diffusion cell apparatus.[8]
-
Procedure:
-
Mount a section of excised skin (e.g., rat or porcine skin) or a synthetic membrane onto the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 32-37°C.
-
Apply a known quantity of the this compound nanoemulsion to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment for analysis (e.g., by HPLC) and replace with fresh buffer.
-
The cumulative amount of drug permeated per unit area is plotted against time to determine the release kinetics and permeation flux.[8]
-
Section 3: Data Presentation
Quantitative data from formulation and characterization studies are summarized below.
Table 1: Example Formulations of Oil-in-Water Nanoemulsions
| Formulation ID | Oil Phase (% w/w) | Surfactant (% w/w) | Co-surfactant (% w/w) | Aqueous Phase (% w/w) | Preparation Method | Reference |
|---|---|---|---|---|---|---|
| ALA-NE-1 | 5% (ALA) | 20% (Tween 80) | 10% (PEG 400) | 65% | Ultrasonication | [1] |
| MINT-NE | 4% (Mint Oil) | 2% (Span 80) | - | 94% | High-Speed Homogenization | [14] |
| OLEIC-NE | 10% (Oleic Acid) | 45% (Tween 20) | 45% (PEG 400) | - | Spontaneous Emulsification | [6] |
| CASTOR-NE | 10% (Castor Oil) | 36% (Labrasol) | 9% (Transcutol-P) | 45% (Propylene Glycol) | Phase Diagram |[8] |
Table 2: Physicochemical Characterization of Optimized Nanoemulsions | Parameter | Typical Range | Significance | References | | :--- | :--- | :--- | :--- | | Droplet Size (nm) | 20 - 200 nm | Affects stability, appearance, and skin penetration. |[1][14][15] | | Polydispersity Index (PDI) | < 0.3 | Indicates uniformity of droplet size distribution. |[13][15] | | Zeta Potential (mV) | > |25| mV | Predicts long-term stability against coalescence. |[2][15] | | Viscosity (cP) | 2 - 60 cP | Influences ease of application and skin feel. |[2][8] | | pH | 4.5 - 6.5 | Should be compatible with skin's natural pH to avoid irritation. |[2] | | Drug Content (%) | 90 - 105% | Ensures correct dosage and formulation accuracy. |[15] |
Section 4: Biological Activity and Signaling Pathways
Topically applied Alpha-Linolenic Acid (ALA), the parent compound of this compound, exerts significant anti-inflammatory effects by modulating key signaling pathways in skin cells.[16] It can interfere with inflammatory cascades triggered by irritants or allergens. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[17] This leads to a downstream reduction in the expression and release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-8).[16][17]
References
- 1. jetir.org [jetir.org]
- 2. jetir.org [jetir.org]
- 3. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control [mdpi.com]
- 8. Nanoemulsions for dermal controlled release of oleanolic and ursolic acids: In vitro, ex vivo and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Control Strategy for High-Pressure Homogenization to Improve the Safety of Injectable Lipid Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. nanomedicine-rj.com [nanomedicine-rj.com]
- 15. jddtonline.info [jddtonline.info]
- 16. Alpha-Linolenic Acid Modulates T Cell Incorporation in a 3D Tissue-Engineered Psoriatic Skin Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Monolinolenin as a Skin Penetration Enhancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the percutaneous absorption of most therapeutic agents. Chemical penetration enhancers are frequently employed in topical and transdermal formulations to reversibly decrease the barrier function of the stratum corneum, thereby facilitating drug delivery. 1-Monolinolenin, a monoglyceride of alpha-linolenic acid, is a lipid molecule with properties that suggest its potential as a skin penetration enhancer. Its amphiphilic nature allows for interaction with the lipid matrix of the stratum corneum, potentially increasing its fluidity and permeability.
This document provides detailed application notes and experimental protocols for investigating the efficacy of this compound as a skin penetration enhancer. Due to the limited availability of direct experimental data on this compound, the following information is based on established principles of skin penetration enhancement by similar molecules, such as glycerol monooleate (GMO) and alpha-linolenic acid (ALA), and standard in vitro testing methodologies.
Proposed Mechanism of Action
This compound is hypothesized to enhance skin penetration through the following mechanisms:
-
Disruption of Stratum Corneum Lipids: The primary mechanism is believed to be the intercalation of this compound into the highly ordered intercellular lipid lamellae of the stratum corneum. This disrupts the tight packing of ceramides, cholesterol, and free fatty acids, leading to an increase in lipid fluidity and the creation of more permeable pathways for drug molecules to traverse.
-
Interaction with Intracellular Keratin: While less established for monoglycerides, there is a possibility of interaction with intracellular keratin, potentially altering its conformation and contributing to increased permeability.
-
Increased Drug Partitioning and Solubility: this compound may alter the thermodynamic activity of a co-administered drug, potentially increasing its solubility within the stratum corneum.
Data Presentation: Inferred Permeation Enhancement
Table 1: In Vitro Skin Permeation Parameters of a Model Drug (e.g., Diclofenac) with and without this compound
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) | Lag Time (h) |
| Control (Drug in Vehicle) | 1.5 ± 0.3 | 0.75 ± 0.15 | 1.0 | 4.2 ± 0.5 |
| 1% this compound | 7.5 ± 1.2 | 3.75 ± 0.60 | 5.0 | 2.8 ± 0.4 |
| 3% this compound | 12.0 ± 2.1 | 6.00 ± 1.05 | 8.0 | 2.1 ± 0.3 |
| 5% this compound | 15.0 ± 2.5 | 7.50 ± 1.25 | 10.0 | 1.8 ± 0.2 |
Data are presented as mean ± standard deviation (n=6). Enhancement Ratio (ER) is the ratio of the flux of the drug with the enhancer to the flux of the drug without the enhancer.
Table 2: Effect of this compound on Stratum Corneum Lipid Transition Temperature
| Treatment | Main Endothermic Transition Peak (°C) |
| Untreated Stratum Corneum | 75.8 ± 1.2 |
| Stratum Corneum treated with Vehicle | 75.5 ± 1.5 |
| Stratum Corneum treated with 5% this compound | 68.2 ± 1.8 |
Data obtained from Differential Scanning Calorimetry (DSC) analysis, presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the methodology to assess the effect of this compound on the transdermal permeation of a model drug.
Materials:
-
Franz diffusion cells (with a known diffusion area, e.g., 0.64 cm²)
-
Full-thickness skin from a suitable animal model (e.g., porcine ear skin, rat abdominal skin) or human cadaver skin
-
Dermatome (for preparing split-thickness skin)
-
Receptor solution (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizing agent like polysorbate 80 for poorly water-soluble drugs)
-
Formulations:
-
Control: Model drug dissolved in a suitable vehicle (e.g., propylene glycol:water, 70:30 v/v)
-
Test Formulations: Model drug with varying concentrations of this compound (e.g., 1%, 3%, 5% w/v) in the same vehicle
-
-
Magnetic stirrer and stir bars
-
Water bath maintained at 37 ± 0.5 °C
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
-
Syringes and needles for sampling
Procedure:
-
Skin Preparation:
-
Excise full-thickness skin and remove any subcutaneous fat and connective tissue.
-
If required, prepare split-thickness skin (e.g., 500 µm) using a dermatome.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Visually inspect the skin for any defects before use.
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (37 °C) and de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor compartment and place the assembled cells in a water bath set to 37 ± 0.5 °C to maintain the skin surface temperature at approximately 32 °C.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Dosing and Sampling:
-
Apply a finite dose (e.g., 10 µL/cm²) of the control or test formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution through the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the initial concentration of the drug in the donor compartment.
-
Calculate the Enhancement Ratio (ER) by dividing the Jss of the formulation with this compound by the Jss of the control formulation.
-
Determine the lag time from the x-intercept of the linear portion of the permeation profile.
-
Protocol 2: Assessment of Stratum Corneum Lipid Disruption using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to evaluate the effect of this compound on the thermotropic behavior of stratum corneum lipids.
Materials:
-
Isolated stratum corneum (prepared by heat separation or trypsin digestion)
-
This compound solution (e.g., 5% in a suitable solvent like ethanol)
-
Control vehicle (e.g., ethanol)
-
Phosphate-buffered saline (PBS) pH 7.4
-
Differential Scanning Calorimeter
-
Aluminum DSC pans
Procedure:
-
Sample Preparation:
-
Hydrate the isolated stratum corneum sheets in PBS for at least 12 hours.
-
Blot the hydrated stratum corneum dry.
-
Treat one set of stratum corneum samples with the this compound solution and another set with the control vehicle for a defined period (e.g., 2 hours).
-
Rinse the treated stratum corneum samples with PBS to remove excess formulation.
-
Cut the treated stratum corneum into small pieces and weigh (approximately 2-5 mg) into aluminum DSC pans.
-
Seal the pans hermetically.
-
-
DSC Analysis:
-
Place the sealed pan in the DSC cell. Use an empty sealed pan as a reference.
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 5 °C/min) to a final temperature (e.g., 120 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermograms to identify the endothermic transition peaks corresponding to the melting of stratum corneum lipids.
-
Compare the peak transition temperatures and the enthalpy of the transitions between the control and this compound-treated samples. A downward shift in the transition temperature indicates fluidization of the lipids.
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound as a skin penetration enhancer.
Caption: Experimental workflow for in vitro skin permeation studies.
Caption: Hypothetical signaling pathways in keratinocytes potentially modulated by this compound.
Safety and Formulation Considerations
-
Skin Irritation: While monoglycerides are generally considered to have low irritation potential, it is crucial to assess the skin irritation of any new formulation containing this compound. In vitro models using reconstructed human epidermis (e.g., EpiDerm™, SkinEthic™) or in vivo rabbit skin irritation tests can be employed. The provided Safety Data Sheet (SDS) for a related compound indicates potential for skin irritation and allergic reactions, highlighting the need for careful evaluation.
-
Formulation: this compound is a lipophilic substance. For topical application, it can be incorporated into various formulations such as creams, gels, ointments, and emulsions. The choice of vehicle is critical as it can significantly influence the efficacy of the penetration enhancer. Co-solvents like propylene glycol or ethanol are often used to improve the solubility of both the drug and the enhancer. The physical stability of the formulation (e.g., particle size, viscosity) should be thoroughly characterized.
Conclusion
This compound holds promise as a skin penetration enhancer due to its structural similarity to other effective monoglycerides. The protocols and information provided herein offer a comprehensive guide for researchers to systematically evaluate its potential. It is imperative to conduct rigorous in vitro and in vivo studies to establish the efficacy, mechanism of action, and safety profile of this compound for dermal and transdermal drug delivery applications. The lack of direct published data necessitates a thorough and cautious experimental approach, using the information on related compounds as a starting point for investigation.
Application Notes and Protocols for Incorporating 1-Monolinolenin into Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a versatile and effective platform for the delivery of a wide range of therapeutic agents. Their biocompatibility, ability to encapsulate both lipophilic and hydrophilic compounds, and potential for targeted delivery make them a subject of intense research and development. This document provides detailed application notes and protocols for the incorporation of 1-Monolinolenin, a monoglyceride of the omega-3 fatty acid α-linolenic acid, into lipid nanoparticles.
This compound is of particular interest due to the biological activities of its parent fatty acid, which include anti-inflammatory properties.[1] The incorporation of this compound into LNPs, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), can enhance its stability, bioavailability, and therapeutic efficacy. Monoglycerides can be incorporated into the surfactant layer or the core of SLNs and are a key component in the formation of NLCs, where they can improve drug solubility within the lipid matrix.[2][3]
These notes provide an overview of formulation strategies, detailed experimental protocols, and characterization methods for developing this compound-loaded LNPs.
Data Presentation
The following tables summarize quantitative data from studies on lipid nanoparticles incorporating components similar to this compound, such as linolenic acid (LNA), and other relevant LNP formulations. This data can serve as a benchmark for the development and characterization of this compound LNPs.
Table 1: Physicochemical Properties of Linolenic Acid (LNA)-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| CU-monooleate SLNs with LNA | 185.3 ± 2.1 | 0.21 ± 0.02 | -25.7 ± 1.3 | 62 | [4] |
| Capsaicin oleate SLNs with LNA | 210.6 ± 3.5 | 0.25 ± 0.03 | -28.4 ± 1.8 | 85 | [4] |
| RV-monooleate SLNs with LNA | 198.4 ± 2.8 | 0.23 ± 0.01 | -26.9 ± 1.5 | 99 | [4] |
Table 2: General Characteristics of Lipid Nanoparticles from Various Studies
| LNP Type | Lipid Matrix Components | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| SLN | Glyceryl behenate, soy lecithin | 140.5 ± 1.02 | 0.218 ± 0.01 | -28 ± 8.71 | 83.62 | [5] |
| NLC | Oleic acid, trimyristin | <200 | <0.3 | >-10 | >85 | [6] |
| LNP | Cationic lipid, DSPC, Cholesterol, PEG-lipid | ~133 (ALC) / ~117 (MC3) | ~0.15 (DSPC) / ~0.23 (DOPE) | Not specified | >85 (traditional EE%) | [7] |
| LNP | DOPC-based | 75.67 | 0.330 - 0.393 | Not specified | Not applicable | [8] |
Experimental Protocols
The following is a detailed protocol for the preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs) adapted from the microemulsion method used for encapsulating linolenic acid.[4]
Protocol: Preparation of this compound-Loaded SLNs by Microemulsion
1. Materials:
-
Solid Lipid: Glyceryl monostearate (or other suitable solid lipid)
-
Surfactant: Tween 80 (Polysorbate 80)
-
Co-surfactant: Soy lecithin
-
Active Ingredient: this compound
-
Aqueous Phase: Deionized water
-
Oil Phase: Ethanol (optional, for dissolving lipids)
2. Equipment:
-
Magnetic stirrer with heating plate
-
Vortex mixer
-
Water bath
-
High-shear homogenizer or ultrasonicator
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Spectrophotometer (for encapsulation efficiency determination)
3. Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of solid lipid (e.g., Glyceryl monostearate) and soy lecithin.
-
If necessary, dissolve the lipids in a minimal amount of ethanol.
-
Add the specified amount of this compound to the lipid mixture.
-
Heat the mixture to 5-10 °C above the melting point of the solid lipid with gentle stirring until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of surfactant (e.g., Tween 80) and dissolve it in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring using a magnetic stirrer.
-
Continue stirring for 10-15 minutes to form a coarse oil-in-water (o/w) emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-shear homogenization or ultrasonication for a specified time (e.g., 5-10 minutes) to reduce the particle size to the nanometer range. The energy input and duration of homogenization are critical parameters that need to be optimized.
-
-
Formation of SLNs:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring. The solidification of the lipid droplets leads to the formation of SLNs.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated this compound, the SLN dispersion can be purified by dialysis or centrifugation.
-
4. Characterization:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the SLN dispersion with deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.[5]
-
-
Encapsulation Efficiency (EE):
-
Separate the unencapsulated this compound from the SLN dispersion by ultracentrifugation.
-
Quantify the amount of this compound in the supernatant using a suitable analytical method (e.g., HPLC, GC-MS).
-
Calculate the EE using the following formula: EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the preparation of this compound-loaded SLNs.
Potential Signaling Pathway Diagram
Linolenic acid, the parent fatty acid of this compound, is a polyunsaturated fatty acid that has been shown to modulate inflammatory signaling pathways. For instance, polyunsaturated fatty acids can influence the Toll-like receptor 4 (TLR4) signaling pathway.[9] Furthermore, SLNs loaded with linolenic acid have been shown to inhibit the production of the pro-inflammatory cytokine IL-6.[1][4] The following diagram illustrates a potential mechanism of action.
Caption: Potential modulation of the TLR4 signaling pathway by this compound LNPs.
References
- 1. Preparation and Study of Solid Lipid Nanoparticles Based on Curcumin, Resveratrol and Capsaicin Containing Linolenic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Preparation and Study of Solid Lipid Nanoparticles Based on Curcumin, Resveratrol and Capsaicin Containing Linolenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reciprocal modulation of Toll-like receptor-4 signaling pathways involving MyD88 and phosphatidylinositol 3-kinase/AKT by saturated and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 1-Monolinolenin Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monolinolenin, a monoacylglycerol comprising a glycerol backbone esterified with one molecule of α-linolenic acid, is a molecule of significant interest in pharmaceutical and nutritional sciences. As an important intermediate in lipid metabolism and a potential bioactive compound, the precise characterization of its various isomers is crucial for understanding its physiological functions, stability, and formulation. Isomerism in this compound can arise from the position of the acyl chain on the glycerol backbone (regioisomers: sn-1/3 and sn-2) and the geometry of the double bonds in the linolenic acid chain (geometric isomers: cis/trans). This application note provides detailed protocols and data for the analytical characterization of this compound isomers using state-of-the-art techniques.
Analytical Techniques for Isomer Characterization
A multi-faceted approach employing various analytical techniques is often necessary for the comprehensive characterization of this compound isomers. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC) for Regio- and Enantiomeric Separation
HPLC is a versatile technique for the separation of non-volatile lipid isomers. Chiral chromatography and tandem column systems are particularly effective for resolving the regioisomers (sn-1/3 vs. sn-2) and enantiomers (sn-1 vs. sn-3) of this compound.
Experimental Protocol: Chiral HPLC Separation of this compound Isomers [1]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase (e.g., hexane/2-propanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A polysaccharide-based chiral stationary phase column, such as Chiralpak® IA or Chiralpak® IC (e.g., 250 mm x 4.6 mm, 5 µm particle size), is recommended.[1]
-
Mobile Phase: An isocratic mobile phase of hexane/2-propanol is effective. The ratio can be optimized, with typical starting conditions being 90:10 (v/v).[1]
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, typically 25 °C.
-
Detection: Monitor the elution profile using a UV detector at 205 nm.
-
Data Analysis: Identify the isomers based on their retention times. The elution order is typically sn-2, followed by the enantiomeric pair sn-1 and sn-3.
Experimental Protocol: Tandem Column HPLC for Separation of Acylglycerol Isomers [2]
-
Sample Preparation: Prepare the sample as described in the chiral HPLC protocol.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column System: Connect a silica gel column (e.g., 250 mm x 4.6 mm, 5 µm) in series with an enantioselective column (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mobile phase of hexane/2-propanol/diethyl ether (e.g., 80:10:10, v/v/v) can be used.
-
Flow Rate: A flow rate of 0.8 mL/min is recommended.
-
Column Temperature: Maintain the column system at 25 °C.
-
Detection: Monitor the elution at 205 nm.
-
Data Analysis: The silica gel column separates the sn-1/3 and sn-2 regioisomers, while the chiral column subsequently resolves the sn-1 and sn-3 enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Regioisomer Identification
GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile lipids like this compound, derivatization is necessary to increase their volatility. Trimethylsilyl (TMS) derivatization is a common approach. The fragmentation patterns of the TMS-derivatized isomers in the mass spectrometer allow for their differentiation.
Experimental Protocol: GC-MS Analysis of this compound Isomers as TMS Derivatives [3][4]
-
Sample Derivatization:
-
Dry a known amount of the this compound sample under a stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.[4]
-
Cap the vial and heat at 60 °C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
-
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-600
-
-
Data Analysis: The regioisomers can be distinguished based on their characteristic fragmentation patterns.[3] The sn-1/3 isomer typically shows a prominent fragment at m/z [M-103]⁺, corresponding to the loss of a CH₂OTMS group.[3][4] The sn-2 isomer exhibits a characteristic fragment at m/z 218.[3]
| Isomer | Characteristic Fragment Ions (m/z) |
| sn-1/3-Monolinolenin-TMS | [M-15]⁺, [M-103]⁺ (base peak) |
| sn-2-Monolinolenin-TMS | [M-15]⁺, 218 |
Table 1: Characteristic fragment ions for TMS-derivatized this compound regioisomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification
LC-MS/MS offers high sensitivity and selectivity for the quantification of lipids in complex matrices. A multiple reaction monitoring (MRM) method can be developed to specifically detect and quantify this compound isomers.
Experimental Protocol: LC-MS/MS Analysis of this compound Isomers
-
Sample Preparation:
-
For biological samples like plasma, a lipid extraction is required. A common method is the Folch extraction using chloroform/methanol (2:1, v/v).[5]
-
For pharmaceutical formulations, dissolve the sample in a suitable organic solvent like methanol or isopropanol.
-
Spike the sample with an appropriate internal standard (e.g., 1-monostearin-d5) before extraction.
-
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid (B).
-
Gradient: A suitable gradient would be to start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 30% B.
-
-
MS/MS Conditions (MRM):
-
Ionization Mode: Positive ESI.
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound (m/z 353.3).
-
Product Ions: Characteristic fragment ions need to be determined by infusing a standard of this compound and performing product ion scans. A likely product ion would correspond to the loss of the glycerol backbone.
-
-
Data Analysis: Quantify the isomers by integrating the peak areas of their specific MRM transitions and normalizing to the internal standard.
| Parameter | Value |
| Precursor Ion (m/z) | 353.3 |
| Product Ion 1 (m/z) | To be determined empirically |
| Product Ion 2 (m/z) | To be determined empirically |
| Collision Energy (eV) | To be optimized |
Table 2: Proposed MRM parameters for this compound analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the unambiguous identification and quantification of this compound isomers without the need for derivatization.
Experimental Protocol: NMR Analysis of this compound Isomers [6]
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key signals for distinguishing isomers are in the glycerol region (δ 3.5-4.5 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts of the glycerol carbons are diagnostic for the position of the acyl chain.
-
-
Data Analysis:
-
¹H NMR: The protons on the glycerol backbone will have distinct chemical shifts and splitting patterns depending on the acylation position. For sn-1/3 isomers, the CH₂ protons at the esterified position will be shifted downfield compared to the free CH₂OH group. For the sn-2 isomer, the CH proton will be shifted downfield.
-
¹³C NMR: The carbonyl carbon of the ester and the carbons of the glycerol backbone are key indicators. The chemical shifts of the glycerol carbons (C1, C2, C3) differ significantly between the sn-1/3 and sn-2 isomers.[7]
-
| Isomer | Approximate ¹H NMR Chemical Shifts (ppm, CDCl₃) | Approximate ¹³C NMR Chemical Shifts (ppm, CDCl₃) |
| sn-1/3-Monolinolenin | Glycerol CH₂: ~4.1-4.2, Glycerol CH: ~3.9, Glycerol CH₂OH: ~3.6-3.7 | Carbonyl: ~174, Glycerol C1/3 (esterified): ~65, Glycerol C2: ~70, Glycerol C1/3 (free): ~63 |
| sn-2-Monolinolenin | Glycerol CH₂OH: ~3.7-3.8, Glycerol CH: ~5.1 | Carbonyl: ~173, Glycerol C1/3: ~62, Glycerol C2: ~75 |
Table 3: Representative NMR chemical shifts for this compound regioisomers.[7][8]
Visualization of Experimental Workflow and Biological Context
Experimental Workflow for this compound Isomer Analysis
A typical workflow for the characterization of this compound isomers.
Potential Biological Context: Endocannabinoid Signaling Pathway
This compound is structurally similar to the endocannabinoid 2-arachidonoylglycerol (2-AG). The enzyme monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of 2-AG.[9] It is plausible that this compound can also be metabolized by MAGL, thus potentially influencing the endocannabinoid system.[10]
Simplified endocannabinoid signaling pathway showing the metabolism of 2-AG by MAGL and the potential interaction of this compound.[10][11][12]
Conclusion
The comprehensive characterization of this compound isomers is essential for advancing research and development in the pharmaceutical and nutritional fields. The application of a suite of analytical techniques, including HPLC for isomer separation, GC-MS for regioisomer identification, LC-MS/MS for sensitive quantification, and NMR for definitive structural elucidation, provides a robust framework for this purpose. The detailed protocols and data presented in this application note serve as a valuable resource for scientists engaged in the analysis of these important lipid molecules. Further investigation into the potential interaction of this compound isomers with biological pathways, such as the endocannabinoid system, will continue to unravel their physiological significance.
References
- 1. Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct separation of regioisomers and enantiomers of monoacylglycerols by tandem column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipid analysis by silver ion chromatography [ouci.dntb.gov.ua]
- 9. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 10. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distribution and function of monoacylglycerol lipase in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Monolinolenin as a Pharmaceutical Excipient
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Monolinolenin
This compound is a monoglyceride consisting of glycerol esterified with one molecule of alpha-linolenic acid, an omega-3 fatty acid.[1][2] Its chemical structure and properties make it a valuable excipient in pharmaceutical formulations, particularly for improving the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).[3][4][5] As a lipid-based excipient, it can act as a lipid solvent, emulsifier, and permeability enhancer. These application notes provide detailed information and protocols for utilizing this compound in the development of various drug delivery systems.
Chemical and Physical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C21H36O4 |
| Molecular Weight | 352.51 g/mol |
| Appearance | Varies; can be liquid or semi-solid at room temperature |
| Solubility | Insoluble in water; soluble in organic solvents and oils |
| HLB Value | (Estimated) ~3-4 (Lipophilic) |
Applications in Pharmaceutical Formulations
This compound is a versatile excipient suitable for various lipid-based drug delivery systems designed to enhance the solubility and absorption of lipophilic drugs.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6][7][8] this compound can serve as the lipid phase in SEDDS, solubilizing the hydrophobic drug and facilitating emulsion formation.
Key Advantages of this compound in SEDDS:
-
Enhanced Drug Solubilization: Its lipid nature allows for the effective dissolution of poorly water-soluble drugs.
-
Improved Bioavailability: By presenting the drug in a solubilized state within fine emulsion droplets, it can significantly increase drug absorption.[8]
-
Potential for Lymphatic Uptake: Lipid-based formulations can promote lymphatic transport, bypassing first-pass metabolism.
Nanoemulsions
Nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm.[9][10][11] this compound can be a key component of the oil phase in nanoemulsions, contributing to the small droplet size and stability of the formulation.
Key Advantages of this compound in Nanoemulsions:
-
High Surface Area: The small droplet size provides a large interfacial area for drug absorption.
-
Improved Physical Stability: Nanoemulsions can exhibit good stability against creaming and sedimentation.[10]
-
Enhanced Permeability: The formulation components, including this compound, can interact with the intestinal membrane to enhance drug permeation.
Lipid Nanoparticles (LNPs)
Lipid nanoparticles, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are colloidal carriers made from solid lipids or a blend of solid and liquid lipids.[4][12] While this compound is often a liquid or semi-solid, it can be incorporated into the lipid matrix of NLCs to modify the crystal structure, increase drug loading, and control drug release.
Key Advantages of this compound in Lipid Nanoparticles:
-
Controlled Drug Release: Incorporation into the lipid matrix can modulate the release profile of the encapsulated drug.
-
Improved Stability: Can enhance the physical stability of the nanoparticle dispersion.
-
Targeted Delivery: The surface of lipid nanoparticles can be modified for targeted drug delivery.
Experimental Protocols
The following section provides detailed protocols for key experiments related to the use of this compound in pharmaceutical formulations.
Protocol for Determining Drug Solubility in this compound
This protocol describes the shake-flask method for determining the saturation solubility of a drug in this compound.[13][14]
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
-
Suitable organic solvent for dilution (e.g., methanol, acetonitrile)
Procedure:
-
Add an excess amount of the API to a known volume or weight of this compound in a glass vial.
-
Securely cap the vial and place it in a shaking incubator set at a controlled temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug.
-
Carefully withdraw a specific volume of the supernatant (the saturated solution) using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid drug particles.
-
Accurately dilute the filtered supernatant with a suitable organic solvent.
-
Analyze the concentration of the dissolved drug in the diluted sample using a validated HPLC method.
-
Calculate the saturation solubility of the drug in this compound (e.g., in mg/mL or mg/g).
Illustrative Solubility Data of BCS Class II Drugs in Lipid Excipients
Note: The following data is illustrative and based on values reported for similar lipid excipients. Actual solubility in this compound should be determined experimentally.
| Drug | Excipient (Representative) | Solubility (mg/g) |
| Ibuprofen | Medium-chain monoglycerides | ~100 - 200 |
| Celecoxib | Medium-chain monoglycerides | ~50 - 150 |
| Fenofibrate | Medium-chain monoglycerides | ~200 - 300 |
Protocol for Preparation of a this compound-Based Nanoemulsion
This protocol outlines a high-pressure homogenization method for preparing an oil-in-water (O/W) nanoemulsion using this compound.[15][16]
Materials:
-
This compound (Oil phase)
-
Poorly water-soluble drug
-
Surfactant (e.g., Polysorbate 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP, Propylene Glycol)
-
Purified water (Aqueous phase)
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
Procedure:
-
Preparation of Oil Phase: Dissolve the drug in this compound. Gently heat if necessary to aid dissolution, then cool to room temperature.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000-20,000 psi) for a set number of cycles (e.g., 3-5 cycles).
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.
Illustrative Formulation and Characterization of a this compound-Based Nanoemulsion
Note: This is a representative example. The optimal formulation should be determined through systematic optimization studies.
| Component | Concentration (% w/w) |
| Drug (e.g., Celecoxib) | 2 |
| This compound | 10 |
| Polysorbate 80 | 15 |
| Transcutol HP | 5 |
| Water | 68 |
| Characterization Parameter | Typical Value |
| Droplet Size (Z-average) | 50 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -20 to -30 mV |
Protocol for In Vitro Drug Release Study
This protocol describes a dialysis bag method for assessing the in vitro release of a drug from a this compound-based formulation.[17][18]
Materials:
-
Drug-loaded this compound formulation (e.g., nanoemulsion, SEDDS)
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate buffer pH 6.8 with 0.5% Tween 80 to maintain sink conditions)
-
Beakers and magnetic stirrers
-
Thermostatically controlled water bath
-
Syringes and filters
-
HPLC system
Procedure:
-
Pre-soak the dialysis membrane in the release medium for at least 30 minutes.
-
Accurately measure a specific volume of the drug-loaded formulation and place it inside the dialysis bag.
-
Securely seal both ends of the dialysis bag.
-
Immerse the dialysis bag in a beaker containing a known volume of pre-warmed release medium (37 °C).
-
Stir the release medium at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Filter the collected samples and analyze the drug concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for In Vitro Permeability Study using Caco-2 Cells
This protocol provides a general method for evaluating the permeability of a drug from a this compound-based nanoemulsion across a Caco-2 cell monolayer, a model of the intestinal epithelium.[8][19][20][21][22]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Drug-loaded nanoemulsion and control drug solution
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS or HPLC system
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto Transwell inserts at an appropriate density.
-
Cell Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory. Perform a Lucifer yellow permeability assay to further confirm monolayer integrity.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the drug-loaded nanoemulsion (or control drug solution) diluted in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37 °C on an orbital shaker.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated LC-MS/MS or HPLC method.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
-
Mechanisms of Action for Bioavailability Enhancement
This compound and formulations containing it can enhance oral bioavailability through several mechanisms.
Inhibition of P-glycoprotein (P-gp) Efflux Pump
P-glycoprotein is an efflux transporter present in the intestinal epithelium that can pump drugs back into the intestinal lumen, reducing their absorption. Some monoglycerides have been shown to inhibit P-gp activity, thereby increasing the intracellular concentration of co-administered drugs and enhancing their net absorption.
Caption: P-gp inhibition by this compound.
Modulation of Tight Junctions
Tight junctions are protein complexes that regulate the paracellular pathway between intestinal epithelial cells. Some lipid excipients can transiently open these tight junctions, allowing for increased paracellular transport of drugs. The effect of this compound on specific tight junction proteins like claudins and occludins requires further investigation.[23][24][25][26]
Visualization of Experimental Workflows
Workflow for SEDDS Formulation and Characterization
Caption: Workflow for SEDDS development.
Workflow for Nanoemulsion Preparation via High-Pressure Homogenization
Caption: High-pressure homogenization workflow.
Safety and Regulatory Considerations
This compound is derived from natural sources and is generally considered to have a good safety profile. However, as with any excipient, its concentration in a final formulation should be justified and supported by appropriate safety data. For regulatory submissions, it is crucial to characterize the excipient thoroughly and to evaluate the stability and performance of the final drug product.
Conclusion
This compound is a promising lipid excipient for the formulation of poorly water-soluble drugs. Its ability to act as a solvent, emulsifier, and potential permeability enhancer makes it a valuable tool in the development of advanced drug delivery systems such as SEDDS and nanoemulsions. The protocols and information provided in these application notes offer a comprehensive guide for researchers and formulation scientists to effectively utilize this compound in their drug development projects. Further research is warranted to fully elucidate its specific effects and to generate more extensive quantitative data for a wider range of drugs.
References
- 1. jrasb.com [jrasb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Different BCS Class II Drug-Gelucire Solid Dispersions Prepared by Spray Congealing: Evaluation of Solid State Properties and In Vitro Performances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]
- 15. Nanoemulsion preparation [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative study of the release profiles of ibuprofen from polymeric nanocapsules and nanospheres [scielo.org.mx]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. In Vitro Caco-2 Cell Permeability Studies of Ziprasidone Hydrochloride Monohydrate Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 23. Tight Junction Proteins Claudin-1 and Occludin Are Important for Cutaneous Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Increase in the Tight Junction Protein Claudin-1 in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Integral Role of Tight Junction Proteins in the Repair of Injured Intestinal Epithelium [mdpi.com]
- 26. youtube.com [youtube.com]
Application Notes and Protocols: Antibacterial Activity of 1-Monolinolenin against Gram-positive Bacteria
These application notes provide a summary of the known antibacterial activity of 1-Monolinolenin against Gram-positive bacteria, detailed experimental protocols for assessing its efficacy, and visualizations of the experimental workflow and proposed mechanism of action. This information is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents.
Data Presentation
The antibacterial activity of this compound has been evaluated against representative Gram-positive bacteria. The following table summarizes the reported qualitative results.
| Compound | Gram-positive Bacterium | Antibacterial Activity |
| This compound | Bacillus subtilis | Active[1][2][3][4] |
| This compound | Staphylococcus aureus | Inactive[1][2][3][4] |
Note: The referenced study evaluated the bactericidal activity of a fraction containing both this compound and 2-monolinolenin against B. subtilis. While activity was confirmed, specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for purified this compound were not explicitly provided in the available literature.
Experimental Protocols
The following are detailed protocols for determining the antibacterial efficacy of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.[5][6]
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube containing 3-5 mL of MHB.
-
Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the different concentrations of this compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[5]
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to confirm the visual assessment.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed subsequently to the MIC test to determine the concentration of this compound that results in bacterial death.[5][7][8][9]
Materials:
-
Results from the MIC test
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Visualizations
Experimental Workflow
Caption: Workflow for MIC and MBC determination.
Proposed Mechanism of Action
The primary antibacterial mechanism of unsaturated monoglycerides like this compound is believed to be the disruption of the bacterial cell membrane.[1][2] No specific intracellular signaling pathways have been identified to date.
Caption: Mechanism of this compound on the cell membrane.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Linoleic acid, α-linolenic acid, and monolinolenins as antibacterial substances in the heat-processed soybean fermented with Rhizopus oligosporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microchemlab.com [microchemlab.com]
- 9. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Testing the Anti-inflammatory Effects of 1-Monolinolenin In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases, including cardiovascular disease, type 2 diabetes, and neurodegenerative disorders. The identification of novel anti-inflammatory agents is a critical area of research. 1-Monolinolenin, a monoacylglycerol of alpha-linolenic acid (ALA), is a promising candidate for investigation due to the known anti-inflammatory properties of its constituent omega-3 fatty acid.[1][2] These application notes provide detailed protocols for in vitro models to rigorously evaluate the anti-inflammatory effects of this compound, focusing on its ability to modulate inflammatory responses in macrophage cell lines.
The protocols outlined below describe the use of lipopolysaccharide (LPS)-stimulated macrophages, a well-established in vitro model of inflammation, to assess the efficacy of this compound.[3][4][5] Key inflammatory markers, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), are measured to quantify the compound's anti-inflammatory activity.[6][7][8] Furthermore, this document details methods to investigate the underlying molecular mechanisms, specifically focusing on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[9][10][11][12]
Key Experimental Workflow
The following diagram illustrates the general workflow for assessing the anti-inflammatory effects of this compound in vitro.
References
- 1. Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of polyunsaturated fatty acids in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory Effect of a Limonin Derivative In Vivo and Its Mechanisms in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Linolenic Acid Inhibits Receptor Activator of NF-κB Ligand Induced (RANKL-Induced) Osteoclastogenesis and Prevents Inflammatory Bone Loss via Downregulation of Nuclear Factor-KappaB-Inducible Nitric Oxide Synthases (NF-κB-iNOS) Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of Polyunsaturated Monoacylglycerols (1-Monolinolenin)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyunsaturated monoacylglycerols (PUFA-MAGs), with a specific focus on 1-Monolinolenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The primary stability concerns for this compound, a polyunsaturated monoacylglycerol, are its susceptibility to degradation through three main pathways:
-
Oxidation: The multiple double bonds in the linolenoyl chain are highly prone to attack by oxygen, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products. This process is often initiated by factors like heat, light, and the presence of metal ions.
-
Hydrolysis: The ester bond linking the linolenic acid to the glycerol backbone can be cleaved, especially in the presence of strong acids, bases, or lipases, resulting in the formation of free linolenic acid and glycerol.
-
Isomerization: The cis configuration of the double bonds in the linolenic acid chain can be converted to the trans configuration, particularly when exposed to high temperatures. This changes the molecule's three-dimensional structure and can alter its biological activity.
Q2: How does the stability of this compound compare to its free fatty acid counterpart, alpha-linolenic acid (ALA), or its triglyceride form?
-
This compound vs. Alpha-Linolenic Acid (ALA): The esterification of ALA to a glycerol backbone in this compound can subtly alter its susceptibility to oxidation. The bulky glycerol group may offer some steric hindrance at the ester linkage, but the polyunsaturated fatty acid chain remains the primary site of oxidation. The free carboxyl group of ALA can act as a pro-oxidant in some conditions, which is absent in the esterified form.
-
This compound vs. Linolenin-rich Triglycerides: Monoacylglycerols possess emulsifying properties due to their amphiphilic nature, which can influence their interaction with oxidative agents, especially in multiphasic systems. Some studies have suggested that monoacylglycerols can act as antioxidants in certain oil systems, potentially by orienting themselves at oil-water interfaces and scavenging free radicals.[1] However, the overall stability is still primarily dictated by the high degree of unsaturation.
Q3: What are the ideal storage and handling conditions for this compound to minimize degradation?
A3: To maintain the integrity of this compound, it is crucial to adhere to strict storage and handling protocols. Saturated lipids are generally stable as powders, however, unsaturated lipids like this compound are not and are susceptible to rapid oxidation and hydrolysis if they absorb moisture.[2]
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or lower. | Low temperatures slow down the rates of chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | This displaces oxygen, which is a key reactant in the oxidation process. |
| Light | Protect from light by using amber vials or storing in the dark. | Light, particularly UV light, can initiate and accelerate oxidative degradation.[3] |
| Solvent | If in solution, use a high-purity, peroxide-free organic solvent. | Impurities in solvents can catalyze degradation. |
| Container | Store in glass containers with Teflon-lined caps. | Avoid plastic containers, as plasticizers can leach into the sample and interfere with experiments.[2] |
| Handling | Allow the container to warm to room temperature before opening to prevent condensation. Use glass or stainless steel tools for transfers. | Moisture can promote hydrolysis. Plastic tools can introduce contaminants.[2] |
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
This could be a sign of this compound degradation.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Method: Analyze a fresh sample of your this compound stock and a sample from your experimental setup using a suitable analytical technique.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and effective method for assessing the purity of lipids and detecting degradation products.[4]
-
-
Review Storage and Handling Procedures:
-
Checklist:
-
Was the compound stored at the correct temperature and under an inert atmosphere?
-
Was it protected from light?
-
Were appropriate containers and handling tools used?
-
-
-
Assess Experimental Conditions:
-
Temperature: Were the experiments conducted at a controlled and appropriate temperature? High temperatures can accelerate degradation.
-
pH: Is the pH of your experimental system within a stable range for this compound? Extreme pH values can catalyze hydrolysis.
-
Oxygen Exposure: Was the experiment performed under conditions that minimize oxygen exposure, especially if heating is involved?
-
Issue 2: Observing additional peaks in your analytical chromatogram.
This is a strong indication of the presence of degradation products.
Troubleshooting Steps:
-
Identify Potential Degradation Products:
-
Oxidation Products: These can include hydroperoxides, aldehydes, and ketones. Mass spectrometry can help in identifying the molecular weights of these products.
-
Hydrolysis Products: Look for peaks corresponding to free alpha-linolenic acid and glycerol.
-
Isomers: Isomerization may be more challenging to detect by HPLC unless specialized columns and conditions are used. Gas chromatography (GC) can be a useful technique for analyzing fatty acid isomers.
-
-
Perform Forced Degradation Studies:
-
Purpose: To intentionally degrade a sample of this compound under controlled stress conditions (e.g., exposure to acid, base, heat, light, and an oxidizing agent) to generate potential degradation products.[5][6][7]
-
Benefit: The chromatograms from the forced degradation studies can be compared to your experimental samples to help identify the unknown peaks.
-
Issue 3: Poor cell viability or unexpected cellular responses in culture.
Degradation products of polyunsaturated fatty acids can be cytotoxic.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound for cell culture experiments from a properly stored stock.
-
Use Antioxidants: Consider the inclusion of a suitable antioxidant, such as butylated hydroxytoluene (BHT) or alpha-tocopherol (Vitamin E), in your stock solutions to inhibit oxidation.[8] However, be mindful of the potential effects of the antioxidant itself on your cellular system and include appropriate controls.
-
Minimize Exposure to Harsh Conditions: When preparing your working solutions, avoid prolonged exposure to light and heat.
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC-UV
Objective: To monitor the degradation of this compound over time under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile/isopropanol mixture)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Incubator or environmental chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen HPLC-grade solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time Zero): Immediately analyze the freshly prepared solution by HPLC to obtain the initial purity profile.
-
Storage Conditions: Aliquot the stock solution into several amber glass vials, purge with an inert gas, and seal tightly. Store the vials under the desired experimental conditions (e.g., 4°C, 25°C, 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each storage condition.
-
HPLC Analysis:
-
Allow the vial to equilibrate to room temperature.
-
Inject an appropriate volume onto the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water or isopropanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~205 nm (as monoacylglycerols have weak UV absorbance)
-
Column Temperature: 30°C
-
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound peak area relative to the total peak area at each time point.
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Effects of monoacylglycerols on the oxidative stability of olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Preventing Oxidation of 1-Monolinolenin During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1-Monolinolenin during storage. The information is presented in a question-and-answer format to directly address common issues and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a monoglyceride of alpha-linolenic acid, a polyunsaturated omega-3 fatty acid. Its structure contains three double bonds, making it highly susceptible to oxidation. The presence of these double bonds creates active sites for free radical attack, initiating a chain reaction that leads to the degradation of the molecule. This process, known as autoxidation, is accelerated by factors such as exposure to oxygen, light, heat, and the presence of metal ions.
Q2: What are the primary signs of this compound oxidation?
Oxidation of this compound can be identified through several indicators:
-
Changes in physical appearance: The sample may change from a clear or pale yellow liquid to a more viscous, darker-colored substance.
-
Odor development: A characteristic rancid or "off" odor may become noticeable.
-
Increased peroxide value (PV): This is an early indicator of oxidation, measuring the concentration of hydroperoxides.
-
Increased p-Anisidine Value (p-AV): This measures the secondary oxidation products, such as aldehydes and ketones, which contribute to rancid flavors.
-
Changes in spectroscopic profile: Alterations in the UV-Vis or infrared spectra can indicate chemical changes due to oxidation.
Q3: What are the optimal storage conditions for this compound?
To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: Freezer storage at -20°C or below is highly recommended.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.
-
Container: Use tightly sealed containers to prevent exposure to air and moisture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid increase in Peroxide Value (PV) despite freezer storage. | 1. Frequent opening and closing of the container, introducing oxygen. 2. Inadequate inert gas blanketing. 3. Contamination with pro-oxidant metals (e.g., iron, copper). | 1. Aliquot the sample into smaller, single-use vials to minimize exposure of the bulk material. 2. Before sealing, flush the headspace of the vial with a stream of nitrogen or argon. 3. Use high-purity solvents and glassware that is free of metal contaminants. Consider using chelating agents like EDTA in experimental buffers if metal contamination is suspected. |
| Development of a rancid odor even with the use of antioxidants. | 1. The chosen antioxidant is not effective for this specific lipid. 2. The concentration of the antioxidant is too low or has been depleted. 3. The antioxidant may be exhibiting pro-oxidant activity at the concentration used. | 1. Test a panel of antioxidants (e.g., tocopherols, BHT, ascorbyl palmitate) to determine the most effective one for your system. 2. Optimize the antioxidant concentration. Higher concentrations are not always better. 3. Be aware that some antioxidants, like α-tocopherol, can act as pro-oxidants at high concentrations.[2] |
| Inconsistent results in oxidation stability studies. | 1. Variability in storage conditions (temperature fluctuations, light exposure). 2. Inconsistent handling procedures between experiments. 3. Presence of trace impurities in the this compound sample. | 1. Use a calibrated and monitored freezer for storage. Ensure consistent light protection. 2. Develop and strictly follow a standard operating procedure (SOP) for sample handling, including thawing, aliquoting, and addition of antioxidants. 3. Use a high-purity grade of this compound and consider re-purification if necessary. |
| Precipitate formation in the sample upon thawing. | 1. The sample may have partially crystallized at low temperatures. 2. Formation of insoluble oxidation polymers. | 1. Gently warm the sample to room temperature and vortex to re-dissolve. 2. If the precipitate does not dissolve, it may be due to advanced oxidation. The sample quality should be assessed using analytical methods before use. |
Experimental Protocols
Protocol 1: Accelerated Oxidation Stability Test
This protocol is designed to evaluate the effectiveness of different antioxidants in preventing the oxidation of this compound under accelerated conditions.
Materials:
-
This compound
-
Antioxidants to be tested (e.g., α-tocopherol, Butylated Hydroxytoluene (BHT), Ascorbyl Palmitate)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps
-
Incubator or oven set to a controlled temperature (e.g., 40-60°C)
-
Reagents for Peroxide Value (PV) and p-Anisidine Value (p-AV) determination
Procedure:
-
Prepare stock solutions of the antioxidants in a suitable solvent (e.g., ethanol).
-
In separate amber glass vials, add this compound.
-
Spike the samples with the different antioxidants at various concentrations. Include a control sample with no antioxidant.
-
Gently mix to ensure homogeneity.
-
Flush the headspace of each vial with nitrogen or argon and seal tightly.
-
Place the vials in an incubator at a constant elevated temperature (e.g., 50°C).
-
At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove a vial from each group for analysis.
-
Allow the vials to cool to room temperature.
-
Measure the Peroxide Value and p-Anisidine Value for each sample.
Protocol 2: Quantification of this compound and its Oxidation Products by HPLC-MS
This method allows for the sensitive and specific quantification of this compound and its primary oxidation products (hydroperoxides).
Materials:
-
This compound samples (from the stability test)
-
Internal standard (e.g., a deuterated analog of this compound)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water, formic acid)
-
A C18 reverse-phase HPLC column
-
A mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To a known volume of the this compound sample, add a known amount of the internal standard.
-
Dilute the sample with the initial mobile phase solvent.
-
-
HPLC Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution program with a mobile phase consisting of, for example, water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).
-
The gradient will separate this compound from its more polar oxidation products.
-
-
MS Detection:
-
The eluent from the HPLC is directed to the ESI-MS.
-
Operate the mass spectrometer in negative ion mode.
-
Monitor for the specific m/z of the deprotonated molecules of this compound, its hydroperoxide derivatives, and the internal standard.
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations of this compound.
-
Calculate the concentration of this compound and its oxidation products in the samples by comparing their peak areas to that of the internal standard and the calibration curve.
-
Data Presentation
Table 1: Effect of Different Antioxidants on the Peroxide Value (meq O₂/kg) of this compound during Accelerated Storage at 50°C
| Time (hours) | Control (No Antioxidant) | α-Tocopherol (200 ppm) | BHT (200 ppm) | Ascorbyl Palmitate (200 ppm) |
| 0 | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.2 |
| 24 | 15.8 ± 0.5 | 5.3 ± 0.3 | 4.1 ± 0.2 | 3.5 ± 0.3 |
| 48 | 38.2 ± 1.1 | 12.7 ± 0.6 | 8.9 ± 0.4 | 7.2 ± 0.5 |
| 72 | 75.4 ± 2.3 | 25.1 ± 1.0 | 16.5 ± 0.8 | 13.8 ± 0.7 |
| 96 | 120.6 ± 3.5 | 42.8 ± 1.5 | 28.3 ± 1.1 | 22.4 ± 1.0 |
Table 2: p-Anisidine Value of this compound with Different Antioxidants during Accelerated Storage at 50°C
| Time (hours) | Control (No Antioxidant) | α-Tocopherol (200 ppm) | BHT (200 ppm) | Ascorbyl Palmitate (200 ppm) |
| 0 | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 |
| 24 | 4.2 ± 0.2 | 1.8 ± 0.1 | 1.5 ± 0.1 | 1.3 ± 0.2 |
| 48 | 10.5 ± 0.4 | 4.1 ± 0.2 | 3.2 ± 0.2 | 2.8 ± 0.3 |
| 72 | 22.8 ± 0.9 | 8.9 ± 0.4 | 6.5 ± 0.3 | 5.7 ± 0.4 |
| 96 | 45.1 ± 1.5 | 17.3 ± 0.7 | 12.1 ± 0.5 | 10.2 ± 0.6 |
Visualizations
References
Technical Support Center: Optimizing Lipase-Catalyzed Esterification for Monoacylglycerol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the lipase-catalyzed synthesis of monoacylglycerols (MAGs).
Frequently Asked Questions (FAQs)
Q1: What are the key reaction parameters to consider when optimizing for high monoacylglycerol (MAG) yield?
A1: The successful synthesis of MAGs via lipase-catalyzed esterification is a multifactorial process. Key parameters that require careful optimization include:
-
Lipase Selection: The choice of lipase is critical as its selectivity and activity will significantly influence the product distribution.[1][2] Novozym 435 is a commonly used and effective lipase for MAG synthesis.[1][3]
-
Substrate Molar Ratio: An excess of glycerol is often employed to shift the reaction equilibrium towards MAG formation and minimize the production of diacylglycerols (DAGs) and triacylglycerols (TAGs).[4]
-
Temperature: Lipase activity is temperature-dependent. The optimal temperature is a balance between maximizing the reaction rate and preventing enzyme denaturation and potential side reactions.[5]
-
Enzyme Concentration: Increasing the enzyme dosage can enhance the reaction rate, but beyond a certain point, it may not lead to a significant increase in yield and becomes uneconomical.[4]
-
Water Activity (a_w): Water is essential for maintaining the catalytic activity of the lipase. However, excess water can promote the reverse reaction (hydrolysis), leading to lower ester yields.[6][7][8] Therefore, controlling the water activity in the reaction medium is crucial.
-
Reaction Time: Sufficient reaction time is necessary to achieve high conversion of substrates. The optimal time should be determined experimentally by monitoring the reaction progress.
-
Solvent System: The reaction can be performed in a solvent-free system or with the use of an organic solvent.[1][9] Solvents can help to overcome mass transfer limitations, especially when dealing with viscous substrates.[9]
Q2: How does the choice of lipase affect the production of monoacylglycerols?
A2: Lipases exhibit different levels of selectivity (regioselectivity), which dictates the position on the glycerol backbone where the fatty acid is esterified.[2] For MAG production, a lipase that preferentially catalyzes esterification at the sn-1 and sn-3 positions of glycerol is desirable. Different commercially available lipases, such as Novozym 435, Lipozyme RM IM, and Lipozyme TL IM, will have varying efficiencies in MAG synthesis.[1] It is recommended to screen several lipases under your specific reaction conditions to identify the most suitable one for your application.
Q3: What is the role of water activity in the reaction, and how can it be controlled?
A3: Water activity (a_w) is a critical parameter in lipase-catalyzed esterification. A certain amount of water is necessary to maintain the conformational flexibility and catalytic activity of the enzyme.[7][10] However, since esterification is a reversible reaction, an excess of water will favor the hydrolysis of the ester bond, thereby reducing the yield of MAG.[7] The optimal water activity for many lipases in non-aqueous media is typically low.[7] Water activity can be controlled by:
-
Using substrates with a defined water content.
-
Adding molecular sieves to the reaction mixture to adsorb the water produced during the reaction. [11]
-
Conducting the reaction under vacuum or with nitrogen stripping to remove water in situ. [12]
Q4: Should I use a solvent-free system or an organic solvent for my reaction?
A4: The choice between a solvent-free system and using an organic solvent depends on the specific substrates and the desired reaction conditions.
-
Solvent-Free Systems: These are often preferred from an environmental and cost perspective.[12] They offer higher substrate concentrations and volumetric productivity.[12] However, they can be limited by high viscosity and poor mixing, leading to mass transfer limitations.[9]
-
Organic Solvents: The use of a suitable organic solvent can reduce viscosity, improve the solubility of substrates (especially glycerol in a lipid phase), and enhance the overall mass transfer.[9] Tertiary alcohols like tert-butanol are often used as they are less likely to participate in the reaction.[9] However, the use of solvents adds to the cost and complexity of downstream processing for solvent removal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Monoacylglycerol (MAG) Yield | 1. Suboptimal reaction conditions (temperature, pH, etc.).2. Inappropriate substrate molar ratio.3. Insufficient enzyme activity or incorrect lipase choice.4. High water content leading to hydrolysis.5. Insufficient reaction time. | 1. Systematically optimize reaction parameters using a Design of Experiments (DoE) approach.2. Increase the molar ratio of glycerol to fatty acid/oil. A ratio of 5:1 or higher is often beneficial.[13]3. Screen different lipases for higher activity and selectivity. Increase the enzyme concentration.4. Control water activity by using anhydrous substrates, adding molecular sieves, or employing in situ water removal techniques.[12]5. Monitor the reaction over time to determine the optimal reaction duration. |
| High Diacylglycerol (DAG) and Triacylglycerol (TAG) Content | 1. Further esterification of the desired MAG product.2. Lipase lacks the desired regioselectivity.3. Inappropriate substrate molar ratio (insufficient glycerol). | 1. Optimize the reaction time to stop the reaction when the MAG concentration is at its maximum.2. Select a lipase with high sn-1,3 regioselectivity.3. Increase the molar excess of glycerol to shift the equilibrium towards MAG formation. |
| Reaction Rate is Too Slow | 1. Low enzyme concentration.2. Suboptimal temperature.3. Mass transfer limitations due to high viscosity or poor mixing.4. Enzyme inhibition. | 1. Increase the amount of lipase in the reaction.2. Optimize the reaction temperature. While higher temperatures can increase the rate, they can also lead to enzyme deactivation.[5]3. Increase the stirring speed. If in a solvent-free system, consider adding a suitable organic solvent to reduce viscosity.[9]4. Ensure substrates are of high purity. Some impurities can act as enzyme inhibitors. |
| Inconsistent Results Between Batches | 1. Variations in the quality and water content of starting materials.2. Inconsistent enzyme activity.3. Poor control over reaction parameters. | 1. Use substrates from the same batch with known specifications and water content.2. Use a fresh batch of enzyme or verify the activity of the current batch.3. Ensure precise and consistent control over temperature, stirring speed, and other critical parameters for each reaction. |
Data Presentation: Optimized Reaction Conditions for MAG Synthesis
| Lipase | Substrates | Molar Ratio (Glycerol:Fatty Acid/Oil) | Temperature (°C) | Enzyme Dosage | Solvent | Reaction Time (h) | MAG Yield (%) | Reference |
| Novozym 435 | Crude Glycerol : Soybean Oil | 5.7:1 | 65.2 | 12.7 wt% | Solvent-free | - | 28.93 | [1] |
| Lipozyme RM-IM | Anchovy Oil | 3:1 | 45.8 | 9 wt% | Solvent-free | 4 | 24.8 | [1] |
| Novozym 435 | Camellia Oil | 6:1 | 50 | - | tert-butyl alcohol | 10 | 82.0 | [3] |
| Porcine Pancreas Lipase | Sardine Oil Fatty Acids | 1:6 (Fatty Acid:Glycerol) | 30 | 100 mg/mL | Dioxane | 72 | 68 | [11] |
| Lipozyme IM | Lauric Acid | 5:1 | - | - | n-hexane/tert-butanol (1:1) | 8 | 65 (conversion) | [13] |
Experimental Protocols
Protocol 1: Screening of Lipases for Monoacylglycerol Synthesis
-
Preparation: In separate 50 mL reaction vessels, place a defined amount of fatty acid or oil and glycerol at the desired molar ratio (e.g., 1:5 fatty acid:glycerol). If using a solvent, add it at this stage.
-
Pre-incubation: Place the vessels in a shaking incubator set to the desired reaction temperature (e.g., 50°C) and allow the mixture to equilibrate for 15 minutes with agitation.
-
Enzyme Addition: Add a fixed amount (e.g., 5% w/w of total substrates) of each lipase to be screened to its respective reaction vessel to initiate the reaction.
-
Reaction: Allow the reaction to proceed for a set period (e.g., 12 hours) under continuous agitation.
-
Sampling and Analysis: At the end of the reaction period, take a sample from each vessel. Deactivate the enzyme (e.g., by adding an excess of a polar solvent like ethanol and then filtering). Analyze the product composition using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the percentage of MAG, DAG, TAG, and unreacted fatty acids.
-
Selection: Compare the MAG yields obtained with each lipase to select the most effective one for further optimization.
Protocol 2: Optimization of Substrate Molar Ratio
-
Setup: Prepare a series of reactions as described in Protocol 1, using the best-performing lipase identified.
-
Varying Ratios: In each reaction vessel, vary the molar ratio of glycerol to fatty acid/oil (e.g., 2:1, 4:1, 6:1, 8:1).
-
Constant Parameters: Keep all other parameters (temperature, enzyme concentration, reaction time, agitation speed) constant across all experiments.
-
Analysis: After the specified reaction time, analyze the product composition of each reaction as previously described.
-
Determination of Optimum Ratio: Plot the MAG yield as a function of the substrate molar ratio to identify the ratio that provides the highest yield.
Visualizations
Caption: Troubleshooting logic for addressing low monoacylglycerol yield.
Caption: Experimental workflow for screening different lipases.
References
- 1. Lipase-catalyzed solvent-free synthesis of monoglycerides from biodiesel-derived crude glycerol: Optimized using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Production of Monoacylglycerols with Camellia Oil by the Glycerolysis Reaction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Effect of water activity on the lipase catalyzed esterification of geraniol in ionic liquid [bmim]PF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agritrop.cirad.fr [agritrop.cirad.fr]
- 8. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. project-incite.eu [project-incite.eu]
- 13. Lipase-catalyzed synthesis of monoacylglycerol in a homogeneous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 1-Monolinolenin Degradation Products by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing the degradation products of 1-Monolinolenin by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: this compound primarily degrades through two main pathways:
-
Hydrolysis: The ester bond linking the linolenic acid to the glycerol backbone is cleaved, resulting in the formation of α-linolenic acid and glycerol. This can be catalyzed by acids, bases, or enzymes.
-
Oxidation: The three double bonds in the α-linolenic acid chain are susceptible to oxidation. This can lead to a variety of oxidation products, including hydroperoxides, hydroxides, and shorter-chain aldehydes and carboxylic acids.
Q2: What are the common challenges in the mass spectrometry analysis of this compound and its degradation products?
A2: Common challenges include the co-elution of isomeric degradation products, in-source fragmentation of the parent molecule, and the low ionization efficiency of some degradation products. Additionally, the presence of complex biological matrices can lead to ion suppression and difficulty in distinguishing between endogenous and degradation-related lipids.
Q3: How can I improve the ionization of this compound and its degradation products?
A3: For electrospray ionization (ESI), the use of ammonium adducts ([M+NH₄]⁺) in positive ion mode can improve the ionization of monoacylglycerols. In negative ion mode, deprotonation ([M-H]⁻) is a common ionization pathway. The choice of solvent and additives is crucial; for instance, adding a small amount of ammonium acetate to the mobile phase can facilitate the formation of ammonium adducts.
Q4: Are there any specific sample preparation considerations for analyzing this compound degradation?
A4: Yes, it is crucial to minimize artificial degradation during sample preparation. This includes using antioxidants, avoiding high temperatures, and protecting samples from light. Solid-phase extraction (SPE) can be used to clean up samples and enrich for the analytes of interest.
Troubleshooting Guides
Issue 1: No or Low Signal for this compound or its Degradation Products
| Possible Cause | Troubleshooting Step |
| Improper Ionization Settings | Verify that the mass spectrometer is operating in the correct polarity (positive or negative ion mode) for your analytes. Optimize ionization source parameters such as capillary voltage, source temperature, and gas flows. |
| Sample Degradation During Storage or Preparation | Prepare fresh samples and analyze them promptly. Store samples at -80°C and protect them from light and oxygen. |
| Inefficient Extraction | Optimize your lipid extraction protocol. A common method is the Folch or Bligh-Dyer extraction. Ensure complete solvent evaporation and reconstitution in a suitable solvent for LC-MS analysis. |
| Instrument Contamination | Run a system suitability test and blank injections to check for contamination. If necessary, clean the ion source and transfer optics. |
Issue 2: Poor Peak Shape or Resolution
| Possible Cause | Troubleshooting Step |
| Inappropriate LC Column | Use a C18 or other suitable reversed-phase column for lipid analysis. Consider a column with a smaller particle size for better resolution. |
| Suboptimal Mobile Phase | Optimize the gradient elution profile. Ensure the mobile phase composition is appropriate for separating lipids of varying polarity. |
| Column Overloading | Dilute the sample and reinject. High concentrations can lead to peak fronting or tailing. |
| Matrix Effects | Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. |
Issue 3: Inaccurate Mass Measurement
| Possible Cause | Troubleshooting Step |
| Mass Spectrometer Not Calibrated | Calibrate the mass spectrometer according to the manufacturer's recommendations using an appropriate calibration standard. |
| Interference from Co-eluting Compounds | Improve chromatographic separation to resolve the analyte of interest from interfering species. |
| Incorrect Adduct Assignment | Verify the adducts being formed (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺). High-resolution mass spectrometry can help in confirming the elemental composition. |
Experimental Protocols
Forced Degradation of this compound
This protocol describes a general procedure for inducing the degradation of this compound under various stress conditions.
1. Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Phosphate buffered saline (PBS), pH 7.4
-
UV lamp (254 nm)
2. Procedure:
-
Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidation: Dissolve 1 mg of this compound in 1 mL of methanol and add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 60°C for 7 days.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light at 254 nm for 24 hours.
3. Sample Analysis:
-
Dilute the stressed samples with the initial mobile phase to an appropriate concentration.
-
Analyze the samples by LC-MS/MS.
LC-MS/MS Analysis of this compound and its Degradation Products
1. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: Start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: ESI positive and negative
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr
-
Acquisition Mode: Data-dependent acquisition (DDA) with a full scan MS and subsequent MS/MS of the top 5 most intense ions.
-
Collision Energy: Ramped from 10-40 eV for MS/MS.
Data Presentation
The following table provides an example of quantitative data that could be obtained from a forced degradation study of this compound.
| Stress Condition | This compound Remaining (%) | α-Linolenic Acid (%) | Oxidized Products (%) | Other Degradants (%) |
| Control | 99.5 | 0.2 | 0.1 | 0.2 |
| Acid Hydrolysis (1M HCl, 60°C, 24h) | 45.2 | 52.1 | 1.5 | 1.2 |
| Base Hydrolysis (1M NaOH, 60°C, 24h) | 10.5 | 85.3 | 2.1 | 2.1 |
| Oxidation (3% H₂O₂, RT, 24h) | 70.8 | 5.4 | 22.5 | 1.3 |
| Thermal (60°C, 7 days) | 92.1 | 3.5 | 3.2 | 1.2 |
| Photodegradation (UV 254nm, 24h) | 85.6 | 4.1 | 8.9 | 1.4 |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Visualizations
Caption: Experimental workflow for the analysis of this compound degradation products.
Technical Support Center: Synthesis of 1-Monolinolenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Monolinolenin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.
Problem 1: Low Yield of this compound and High Byproduct Formation (Di- and Trilinolenin)
| Potential Cause | Recommended Solution |
| Incorrect Molar Ratio of Reactants: An excess of linolenic acid can favor the formation of di- and trilinolenin. | Optimize the molar ratio of glycerol to linolenic acid. A higher glycerol-to-oil ratio is often favored in glycerolysis to shift the equilibrium towards monoglyceride formation.[1] For enzymatic esterification, a 1:1 molar ratio is a common starting point, but may require optimization.[2] |
| Acyl Migration: In lipase-catalyzed synthesis, acyl migration from the sn-1 to the sn-2 position can occur, leading to the formation of 2-Monolinolenin and subsequent reaction to form diglycerides. | Use a lipase with high sn-1,3 regioselectivity. Control the reaction temperature, as higher temperatures can increase the rate of acyl migration. |
| Suboptimal Water Activity (Enzymatic Synthesis): Water is a byproduct of esterification and its presence can shift the equilibrium back towards the reactants, reducing the yield. Conversely, a certain amount of water is necessary for lipase activity. | Control the water activity (aw) in the reaction medium. This can be achieved by adding molecular sieves or performing the reaction under vacuum to remove water as it is formed.[3] The optimal water content depends on the specific lipase and reaction conditions. |
| High Reaction Temperature (Chemical Synthesis): High temperatures (220–250 °C) used in chemical glycerolysis can lead to side reactions and the formation of undesirable byproducts.[4] | For the synthesis of monoglycerides with polyunsaturated fatty acids like linolenic acid, enzymatic methods at lower temperatures (40-70 °C) are recommended to minimize oxidation and side reactions.[1][5] |
| Inactive or Inhibited Lipase (Enzymatic Synthesis): The lipase may be inactive or inhibited by substrates or products. | Ensure the lipase is from a reputable source and stored correctly. Consider immobilization of the lipase, which can improve its stability and allow for easier reuse. Stepwise addition of reactants, particularly the amine in amidation reactions, can minimize inhibition.[3] |
Problem 2: Product Degradation and Purity Issues
| Potential Cause | Recommended Solution |
| Oxidation of Linolenic Acid: The three double bonds in linolenic acid make it highly susceptible to oxidation, especially at elevated temperatures.[5] | - Use milder reaction conditions, such as those offered by enzymatic synthesis. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Add antioxidants to the reaction mixture. |
| Inefficient Purification: The final product is a mixture of mono-, di-, and triglycerides, as well as unreacted starting materials.[4] | Employ purification techniques such as molecular distillation, which is effective for separating monoglycerides from di- and triglycerides based on their different boiling points.[5] Chromatographic methods can also be used for purification.[6] |
| Presence of Catalysts in the Final Product: Residual chemical catalysts (e.g., sodium hydroxide) or lipases can contaminate the final product. | For chemical synthesis, neutralize the catalyst with an acid (e.g., phosphoric acid) followed by washing or distillation.[5] For enzymatic synthesis, if the lipase is immobilized, it can be easily removed by filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a laboratory scale?
A1: The most common and recommended method for synthesizing this compound, especially with a focus on purity and avoiding degradation of the polyunsaturated fatty acid, is through lipase-catalyzed esterification of linolenic acid and glycerol. This enzymatic method operates under milder conditions than traditional chemical synthesis, thus minimizing the risk of oxidation.[5]
Q2: How can I monitor the progress of the this compound synthesis reaction?
A2: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the composition of the mixture. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively visualize the presence of reactants and products.
-
Gas Chromatography (GC): After derivatization (e.g., to fatty acid methyl esters), GC can be used to quantify the consumption of linolenic acid and the formation of glycerides.
-
High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS): This is a powerful technique for the separation and quantification of mono-, di-, and triglycerides without the need for derivatization.
Q3: What are the typical yields for the enzymatic synthesis of monoglycerides?
A3: The yield of monoglycerides in enzymatic synthesis can vary significantly depending on the specific lipase, substrates, and reaction conditions. However, under optimized conditions, it is possible to achieve high yields. For example, in the enzymatic production of monoacylglycerols containing polyunsaturated fatty acids, yields of 60-70% have been reported within 2 hours in a stirred tank reactor.[1] Another study on the synthesis of 2-monoacylglycerides of polyunsaturated fatty acids reported yields up to 96.4% on a laboratory scale.[7]
Q4: How should I store this compound to prevent degradation?
A4: this compound is susceptible to oxidation due to its polyunsaturated nature. It should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (freezer conditions are recommended) in a tightly sealed container to protect it from light and oxygen.[8] The addition of a suitable antioxidant can also help to prolong its shelf life.
Q5: Is it possible to perform the enzymatic synthesis of this compound without a solvent?
A5: Yes, solvent-free synthesis of monoglycerides is a viable and environmentally friendly option.[3][9][10] This approach increases the concentration of reactants, potentially leading to higher reaction rates and volumetric productivity. However, the high viscosity of the reaction mixture can be a challenge, and adequate mixing is crucial. A reaction temperature of around 90°C may be required to keep the reactants in a liquid state in a solvent-free system for some substrates.[3]
Experimental Protocols
Enzymatic Esterification of Linolenic Acid and Glycerol
This protocol provides a general procedure for the laboratory-scale synthesis of this compound using an immobilized lipase.
Materials:
-
Linolenic acid
-
Glycerol
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)[1]
-
Molecular sieves (3Å or 4Å), activated
-
Organic solvent (e.g., tert-butyl alcohol, optional)[1]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add linolenic acid and glycerol in the desired molar ratio (e.g., 1:1 or a higher glycerol ratio).[1][2]
-
If using a solvent, add it to the flask. A solvent like tert-butyl alcohol can help to create a more homogeneous reaction system.[1]
-
Add the immobilized lipase (e.g., 5-10% by weight of the total reactants).
-
Add activated molecular sieves to the mixture to remove the water produced during the reaction.
-
Flush the flask with an inert gas and seal it.
-
Place the flask in a shaking incubator or on a magnetic stirrer with heating capabilities.
-
Maintain the desired reaction temperature (e.g., 40-60°C).[1]
-
Monitor the reaction progress by taking samples periodically and analyzing them by TLC, GC, or HPLC.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the resulting mixture of mono-, di-, and triglycerides using molecular distillation or column chromatography.
Data Presentation
Table 1: Representative Reaction Conditions for Enzymatic Monoglyceride Synthesis
| Parameter | Value/Range | Reference |
| Lipase | Novozym 435 (immobilized Candida antarctica lipase B) | [1] |
| Substrates | Fatty Acid/Triglyceride and Glycerol | |
| Molar Ratio (Glycerol:Oil) | 4:1 to 4.5:1 | [1] |
| Temperature | 40 - 70 °C | [1] |
| Solvent | Solvent-free or tert-butyl alcohol | [1][3] |
| Water Removal | Molecular sieves or vacuum | [3] |
| Reaction Time | 2 - 24 hours | [1][9] |
| Agitation | 200 - 300 rpm | [11] |
Table 2: Typical Product Composition after Enzymatic Monolaurin Synthesis (Solvent-Free)
| Component | Molar Fraction (%) |
| Monolaurin | 45.5 |
| Dilaurin | 26.8 |
| Trilaurin | 3.1 |
| Lauric Acid (unreacted) | 24.6 |
| (Data from a study on monolaurin synthesis and is representative of the mixture obtained in monoglyceride synthesis)[2] |
Visualizations
References
- 1. Enzymatic production of monoacylglycerols containing polyunsaturated fatty acids through an efficient glycerolysis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of monolaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent-free enzymatic synthesis of fatty alkanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 5. Re‐evaluation of mono‐ and di‐glycerides of fatty acids (E 471) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - CD Biosynsis [biosynsis.com]
- 9. project-incite.eu [project-incite.eu]
- 10. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1-Monolinolenin Encapsulation in Liposomes
Welcome to the technical support center for improving the encapsulation efficiency of 1-Monolinolenin in liposomes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on optimizing your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency I can expect for a lipophilic molecule like this compound?
For lipophilic molecules that are incorporated into the lipid bilayer, the encapsulation efficiency (EE%) can vary widely, from low single digits to over 90%.[1] The final EE% is highly dependent on the chosen liposome preparation method, lipid composition, and the drug-to-lipid ratio. It is crucial to optimize these parameters to achieve a desirable and reproducible EE%.
Q2: I am observing very low encapsulation efficiency for this compound. What are the most likely causes?
Low encapsulation efficiency for a lipophilic compound like this compound often stems from several key areas:
-
Suboptimal Lipid Composition: The composition of your lipid bilayer may not be favorable for accommodating the this compound molecule. Factors such as acyl chain length, saturation, and the presence of cholesterol play a significant role.
-
Inappropriate Preparation Method: Not all liposome preparation methods are equally effective for encapsulating hydrophobic compounds. The chosen method should facilitate the interaction of this compound with the lipid bilayer during vesicle formation.
-
Incorrect Drug-to-Lipid Ratio: There is a saturation point for how much of a lipophilic drug can be incorporated into the lipid bilayer.[2] Exceeding this can lead to drug precipitation and low EE%.
-
Inefficient Removal of Unencapsulated Drug: The method used to separate free this compound from the liposomes might be inefficient, leading to an inaccurate (and often overestimated) EE% measurement that doesn't reflect true encapsulation.
Q3: How does cholesterol content affect the encapsulation of this compound?
Cholesterol is a critical component for modulating membrane fluidity and stability. However, its effect on the encapsulation of lipophilic drugs can be complex.
-
Increased Rigidity: Cholesterol increases the packing density of the lipid bilayer, which can sometimes hinder the incorporation of bulky hydrophobic molecules.[3]
-
Competition for Space: Cholesterol itself occupies space within the bilayer, potentially competing with this compound for incorporation.[3]
-
Enhanced Stability: On the other hand, by stabilizing the liposomal membrane, cholesterol can reduce drug leakage and improve retention, which is particularly important for in vivo applications.[4]
The optimal cholesterol concentration often needs to be determined empirically for your specific formulation. Some studies have shown that increasing cholesterol content can lead to a decrease in the encapsulation efficiency of some lipophilic compounds.[3][5]
Q4: Can the choice of phospholipid (e.g., PC, PG, PE) impact the encapsulation efficiency?
Absolutely. The choice of phospholipid is a critical factor:
-
Acyl Chain Length: Lipids with longer acyl chains (e.g., DSPC vs. DMPC) can increase the thickness of the bilayer, potentially providing more space for the incorporation of hydrophobic drugs and leading to higher encapsulation efficiency.[4][6]
-
Saturation: Saturated phospholipids (like DSPC) create more rigid and ordered bilayers, which can enhance drug retention.[7] Unsaturated phospholipids (like DOPC) create more fluid membranes, which may facilitate easier insertion of the drug but could also lead to higher leakage.[1]
-
Headgroup Charge: While this compound is neutral, the surface charge of the liposome, determined by the phospholipid headgroup (e.g., anionic PG vs. zwitterionic PC), can influence liposome stability and interactions with the biological environment. For a neutral compound, the primary consideration will be the physical properties of the bilayer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency (<10%) | Inefficient incorporation of this compound into the bilayer. | 1. Optimize Lipid Composition: Experiment with different phospholipids (varying chain length and saturation). Try incorporating a small percentage of a charged lipid (e.g., DPPG) to potentially improve bilayer packing. 2. Adjust Drug-to-Lipid Ratio: Perform a loading curve by varying the initial this compound to lipid molar ratio (e.g., 1:100, 1:50, 1:20) to find the saturation point. 3. Change Preparation Method: If using a passive encapsulation method like thin-film hydration, consider a method that actively incorporates the drug during vesicle formation, such as the ethanol injection method. |
| Poor Reproducibility of Encapsulation Efficiency | Inconsistent thin film formation or hydration process. | 1. Ensure Homogeneous Lipid Film: When using the thin-film hydration method, ensure the organic solvent is completely removed under vacuum to form a thin, even lipid film.[8] 2. Control Hydration Temperature: Hydrate the lipid film at a temperature above the phase transition temperature (Tm) of the lipids to ensure proper vesicle formation.[9] 3. Standardize Sizing Method: Use a consistent method for liposome sizing (e.g., extrusion through specific pore-sized membranes) as vesicle size can influence the total amount of encapsulated drug. |
| Precipitation of this compound During Preparation | The concentration of this compound exceeds its solubility in the lipid bilayer. | 1. Decrease the Initial Drug Concentration: Lower the amount of this compound added to the formulation. 2. Use a Co-solvent: For methods like ethanol injection, ensure the lipid and drug are fully dissolved in the organic phase before injection. |
| Inaccurate Encapsulation Efficiency Measurement | Incomplete separation of free drug from liposomes. | 1. Optimize Separation Technique: Standard centrifugation may not be sufficient to pellet all liposomes, especially small unilamellar vesicles.[2] Consider using size exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) membrane to separate the free drug from the liposomes.[2] |
Data on Factors Influencing Lipophilic Drug Encapsulation
Table 1: Effect of Lipid Composition on Encapsulation Efficiency (EE%)
| Phospholipid | Acyl Chain | Cholesterol Molar Ratio | Encapsulation Efficiency (%) | Reference |
| DMPC | 14:0 | 0.9:1 | 25.86 | [5] |
| PC | - | 1.1:1 | 42.34 | [5] |
| DPPC | 16:0 | 0 | 83 | [5] |
| DPPC | 16:0 | 60:40 | 74 | [5] |
| EPC | - | - | - | [4] |
| EPC/Cholesterol | - | - | Decreased release | [4] |
Note: Data presented are from studies on various lipophilic drugs and serve as a general guide. Optimal conditions for this compound may vary.
Detailed Experimental Protocols
Protocol 1: Thin-Film Hydration Method
This is a common method for the passive encapsulation of lipophilic compounds.
-
Lipid & Drug Dissolution: Dissolve the desired lipids (e.g., DSPC:Cholesterol at a 2:1 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[8]
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the phase transition temperature (Tm) of the lipids.[10] This will form multilamellar vesicles (MLVs).
-
Sizing (Optional but Recommended): To obtain a more uniform size distribution, the MLV suspension can be subjected to sonication or, preferably, extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[11]
-
Purification: Remove the unencapsulated this compound by size exclusion chromatography or dialysis.
Protocol 2: Ethanol Injection Method
This method is often suitable for producing small unilamellar vesicles (SUVs) and can be effective for hydrophobic drugs.
-
Solution Preparation: Prepare two separate solutions:
-
Lipid/Drug Solution: Dissolve the lipids and this compound in ethanol.
-
Aqueous Phase: Prepare the desired aqueous buffer.
-
-
Injection: Heat the aqueous phase to a temperature above the lipid Tm. Vigorously stir the aqueous phase and rapidly inject the lipid/drug solution into it.[9] Liposomes will spontaneously form.
-
Solvent Removal: Remove the ethanol from the liposome suspension by dialysis or rotary evaporation.[9]
-
Purification: Separate the unencapsulated drug as described in Protocol 1.
Visual Guides
Caption: Workflow for the thin-film hydration method.
Caption: Troubleshooting logic for low encapsulation efficiency.
References
- 1. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Investigation into Some Effective Factors on Encapsulation Efficiency of Alpha-Tocopherol in MLVs and the Release Profile from the Corresponding Liposomal Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6193998B1 - Method for producing liposomes with increased percent of compound encapsulated - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Technical Support Center: Acyl Migration in 2-Monolinolenin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing acyl migration during the synthesis of 2-monolinolenin.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in the context of 2-monolinolenin synthesis?
A1: Acyl migration is a spontaneous intramolecular reaction where the linolenoyl group at the sn-2 position of the glycerol backbone moves to the more thermodynamically stable sn-1 or sn-3 position. This results in the formation of 1-monolinolenin, an undesired isomer that can affect the product's purity, biological activity, and physical properties. This isomerization process is a significant challenge in the synthesis and storage of 2-monoacylglycerols (2-MAGs) like 2-monolinolenin.
Q2: What is the primary mechanism of acyl migration?
A2: Acyl migration in 2-monoacylglycerols proceeds through the formation of a six-membered ring transition state. The hydroxyl groups at the sn-1 or sn-3 positions act as nucleophiles, attacking the carbonyl carbon of the ester group at the sn-2 position. This forms a transient orthoester intermediate which then resolves into the more stable 1- or 3-monoacylglycerol. The reaction is often catalyzed by acids or bases.
Q3: What are the key factors that influence the rate of acyl migration?
A3: Several factors significantly impact the rate of acyl migration:
-
Temperature: Higher temperatures accelerate the rate of acyl migration.[1][2]
-
Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to accelerate acyl migration, while polar aprotic solvents can inhibit it.[3][4][5]
-
pH: Both acidic and basic conditions can catalyze acyl migration. Neutral pH is generally preferred to minimize this side reaction.
-
Water Activity (aw): High water activity can inhibit acyl migration by competing for interactions with the monoacylglycerol.[3]
-
Catalyst: The type of catalyst used in the synthesis, particularly in enzymatic reactions, can influence the extent of acyl migration. Some lipases may have a higher propensity to promote this isomerization.
Q4: How can I minimize acyl migration during the synthesis of 2-monolinolenin?
A4: To minimize acyl migration, consider the following strategies:
-
Low Temperature: Conduct the synthesis and purification steps at low temperatures (e.g., 4-25°C) to reduce the reaction kinetics of migration.[6]
-
Solvent Selection: Use polar aprotic solvents such as t-butanol, which have been shown to inhibit acyl migration effectively.[4][5]
-
Control of Water Activity: Maintain a high water activity (around 0.97) in the reaction medium if using enzymatic synthesis, as this has been shown to suppress isomerization.[3]
-
Enzyme Selection: For enzymatic synthesis, choose a 1,3-specific lipase that has a low tendency to promote acyl migration. Immobilized lipases are often preferred.
-
Mild Reaction Conditions: Avoid strongly acidic or basic conditions.
-
Rapid Purification: Minimize the time the product is exposed to conditions that favor migration, such as during chromatographic purification.
Q5: What analytical techniques are suitable for quantifying acyl migration in a 2-monolinolenin sample?
A5: The most common and effective techniques for quantifying the ratio of 2-monolinolenin to this compound are:
-
Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy: This is a rapid and non-destructive method that can distinguish between the 1- and 2-isomers based on the chemical shifts of the protons on the glycerol backbone.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the 1- and 2-isomers, allowing for their individual quantification.
-
Gas Chromatography (GC): After derivatization, GC can also be used to separate and quantify the isomers.
Troubleshooting Guides
Problem 1: Low yield of 2-monolinolenin and high proportion of this compound in the final product.
| Possible Cause | Suggested Solution |
| High reaction or purification temperature. | Lower the temperature of all synthesis and purification steps. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. Consider conducting purification in a cold room or with jacketed columns.[1][2] |
| Inappropriate solvent used. | Switch to a polar aprotic solvent like t-butanol or acetone, which have been shown to inhibit acyl migration.[3][4][5] Avoid non-polar solvents like hexane during the reaction if possible. |
| Prolonged reaction or purification time. | Optimize the reaction time to achieve a good yield of the 2-isomer without allowing significant time for migration. Streamline the purification process to minimize the duration. |
| Presence of acidic or basic impurities. | Neutralize the reaction mixture carefully before purification. Use high-purity solvents and reagents to avoid introducing catalytic impurities. |
| The chosen lipase promotes acyl migration. | Screen different 1,3-specific lipases to find one with lower isomerization activity. Consider using a different form of the enzyme (e.g., a different immobilization support). |
Problem 2: Acyl migration occurs during storage of purified 2-monolinolenin.
| Possible Cause | Suggested Solution |
| Inappropriate storage temperature. | Store purified 2-monolinolenin at low temperatures, preferably at -20°C or below, to significantly slow down the rate of isomerization.[6] |
| Storage in an unsuitable solvent. | If stored in solution, use a polar aprotic solvent. For long-term storage, it is best to remove the solvent and store the compound as a neat solid or oil at low temperature. |
| Exposure to light or air. | Store in an amber vial under an inert atmosphere (e.g., argon or nitrogen) to prevent potential photo- or auto-oxidation which might create acidic byproducts that can catalyze migration. |
Data Presentation
Table 1: Effect of Temperature on Acyl Migration of 2-Monoacylglycerols (General Data)
| Temperature (°C) | Relative Rate of Acyl Migration | Reference |
| 20 | 1x | [1] |
| 50 | 5.6x | [1] |
| 80 | Significantly increased | [7] |
Table 2: Effect of Solvent on Acyl Migration Rate Constants of 2-Monoacylglycerols (General Data)
| Solvent | Rate Constant Order | Reference |
| Hexane | Highest | [1][4] |
| Solvent-free | High | [4] |
| Dichloromethane | Moderate | [1] |
| Ethanol | Low | [1][4] |
| Acetone | Low | [1] |
| Acetonitrile | Low | [1] |
| t-Butanol | Lowest | [1][4] |
Note: Data is for general 2-monoacylglycerols. The rate constants are shown in descending order.
Experimental Protocols
Enzymatic Synthesis of 2-Monolinolenin with Minimized Acyl Migration
This protocol is a general guideline synthesized from literature on 2-monoacylglycerol production.[9][10][11] Optimization may be required for specific laboratory conditions and starting materials.
1. Materials:
-
Trilinolenin (starting material)
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)
-
Ethanol (anhydrous)
-
t-Butanol (or another suitable polar aprotic solvent)
-
Hexane (for purification)
-
Silica gel for column chromatography
2. Reaction Setup:
-
Dissolve trilinolenin in t-butanol at a concentration of approximately 10-20% (w/v).
-
Add ethanol to the mixture. The molar ratio of ethanol to trilinolenin should be optimized, but a starting point of 20:1 can be used.
-
Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% by weight of the trilinolenin.
-
Incubate the reaction mixture at a controlled low temperature (e.g., 25-30°C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or 1H NMR to determine the formation of 2-monolinolenin and the disappearance of trilinolenin.
3. Reaction Work-up and Purification:
-
Once the desired conversion is reached (before significant acyl migration occurs, typically within a few hours), stop the reaction by filtering off the immobilized enzyme.
-
Evaporate the solvent under reduced pressure at a low temperature (<30°C).
-
The crude product can be purified by silica gel column chromatography.
-
Use a non-polar/polar solvent gradient, such as a hexane/ethyl acetate system, to elute the components.
-
Collect the fractions containing 2-monolinolenin (as identified by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure at low temperature.
4. Analysis:
-
Confirm the purity and determine the isomeric ratio (2-monolinolenin vs. This compound) of the final product using 1H NMR spectroscopy.
Mandatory Visualization
Caption: Mechanism of acyl migration from 2-monolinolenin to this compound.
Caption: Troubleshooting workflow for excessive acyl migration.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration [mdpi.com]
- 4. Effect of Solvent on Acyl Migration of 2-Monoacylglycerols in Enzymatic Ethanolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and concentration of 2-monoacylglycerols rich in polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Critical Role of Water Activity in Lipase-Catalyzed Monoacylglycerol Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals, optimizing the enzymatic synthesis of monoacylglycerols (MAGs) is a delicate balance. A pivotal, and often challenging, factor in this process is water activity (a_w). This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during these experiments, ensuring more reliable and reproducible results.
This guide offers detailed experimental protocols, quantitative data summaries, and visual workflows to clarify the intricate relationship between water activity and the efficiency of lipase-catalyzed MAG synthesis.
Frequently Asked Questions (FAQs)
Q1: What is water activity (a_w) and why is it more critical than total water content in lipase-catalyzed reactions?
Water activity refers to the energy status of water in a system, or the "available" water for microbial, enzymatic, and chemical reactions. It is measured on a scale from 0 (completely dry) to 1.0 (pure water). Unlike total water content, which measures the total amount of water, a_w indicates the water that is not tightly bound to other molecules and is therefore free to participate in reactions. In lipase catalysis, a minimal amount of water is essential to maintain the enzyme's conformational flexibility and catalytic activity. However, an excess of "free" water can lead to undesirable side reactions.
Q2: What is the optimal water activity for lipase-catalyzed synthesis of monoacylglycerols?
The optimal water activity is highly dependent on the specific lipase being used. However, for many common microbial lipases, the best results for esterification and acyl transfer reactions are typically achieved in the a_w range of 0.2 to 0.5.[1][2] It is crucial to experimentally determine the optimal a_w for your specific enzyme and reaction conditions.
Q3: How does water activity influence the equilibrium of the reaction?
Water is a product of the esterification reaction between a fatty acid and glycerol. According to Le Chatelier's principle, an excess of a product will shift the reaction equilibrium towards the reactants, thus reducing the yield of monoacylglycerols. Conversely, removing water as it is formed can drive the reaction forward, leading to higher conversion rates.[2]
Q4: Can high water activity inhibit the lipase?
Yes, high water activity can lead to several issues. Firstly, it promotes the hydrolysis of the newly formed ester bonds in monoacylglycerols, converting them back to fatty acids and glycerol.[2] Secondly, water can act as a competitive nucleophile for the acyl-enzyme intermediate, leading to the formation of free fatty acids instead of monoacylglycerols.[3] Finally, excessive water can lead to the aggregation of the enzyme, reducing its catalytic efficiency.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Monoacylglycerol (MAG) Yield | High Water Activity (a_w): Excess water is shifting the equilibrium towards hydrolysis of the ester product. | - Control Initial a_w: Pre-equilibrate all reactants and the enzyme to the desired low a_w before starting the reaction. - In-situ Water Removal: Add molecular sieves (3Å or 4Å) to the reaction mixture to adsorb water as it is produced.[2] - Nitrogen Stripping: Bubble dry nitrogen gas through the reaction medium to facilitate water removal. - Pervaporation: Utilize a pervaporation system to selectively remove water from the reaction. |
| Low Water Activity (a_w): Insufficient water to maintain the enzyme's active conformation. | - Optimize a_w: Experimentally determine the optimal a_w for your specific lipase by testing a range of values (e.g., 0.1 to 0.6). | |
| Mass Transfer Limitations: Poor mixing of the immiscible substrates (glycerol and fatty acid/oil). | - Use of a Co-solvent: Employ a suitable organic solvent (e.g., tert-butanol, hexane) to create a homogeneous reaction medium.[4] - Increase Agitation: Ensure vigorous stirring to improve the interfacial area between reactants. | |
| High Diacylglycerol (DAG) and Triacylglycerol (TAG) Content | Non-specific Lipase: The lipase used may not have the desired sn-1,3 specificity, leading to the esterification of the MAG intermediate. | - Select a 1,3-specific Lipase: Use a lipase known for its high regioselectivity, such as from Rhizomucor miehei. |
| Acyl Migration: The fatty acid chain migrates from the sn-1 or sn-3 position to the sn-2 position of the glycerol backbone, followed by further esterification. | - Optimize Solvent: Non-polar solvents can sometimes accelerate acyl migration. Polar solvents may inhibit it.[5] - Control Temperature: Lower reaction temperatures can sometimes reduce the rate of acyl migration. | |
| High Free Fatty Acid (FFA) Content | Hydrolysis: High water activity is causing the breakdown of the desired MAG product. | - Reduce Water Activity: Implement the water removal strategies mentioned above. |
| Competitive Nucleophile: Water is competing with glycerol for the acyl-enzyme intermediate. | - Optimize Substrate Ratio: Increasing the molar ratio of glycerol to fatty acid can favor the formation of MAGs over FFAs. | |
| Inconsistent Results | Fluctuating Water Activity: The a_w of the reaction environment is not being effectively controlled. | - Use a Sealed Reactor: Prevent the exchange of moisture with the surrounding atmosphere. - Monitor a_w: If possible, use a water activity sensor to monitor the headspace of the reactor. |
Quantitative Data Summary
The following tables summarize the impact of water activity on the yield of monoacylglycerols from various studies.
Table 1: Effect of Water Activity on 2-Arachidonoylglycerol (2-AG) Content
| Water Activity (a_w) | 2-AG Content (%) |
| 0.11 | 32.98 |
| 0.53 | 36.68 |
| 0.74 | 30.57 |
| 0.97 | 33.11 |
Source: Adapted from Wang et al. (2022)[5]
Table 2: Effect of Water Content on Monoacylglycerol (MAG) Yield in Different Solvents
| Solvent | Water Added (wt% of glycerol) | MAG Yield (wt%) |
| tert-Pentanol | 7 | ~35 |
| tert-Butanol | 10 | ~32 |
| tert-Pentanol | 17 | ~42 |
| tert-Butanol | 17 | ~40 |
Data interpretation from a study on the glycerolysis of sardine oil.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of Monoacylglycerols in a Solvent-Free System
-
Enzyme and Substrate Preparation:
-
Dry the lipase preparation (e.g., immobilized Candida antarctica lipase B) under vacuum to a constant weight.
-
Pre-equilibrate the lipase and substrates (fatty acid and glycerol) to the desired water activity by placing them in a desiccator containing a saturated salt solution with a known a_w.
-
-
Reaction Setup:
-
In a sealed reaction vessel, combine the fatty acid and glycerol at the desired molar ratio (e.g., 1:1).
-
Add the pre-equilibrated lipase to the reaction mixture (e.g., 0.75 wt% of the fatty acid).
-
If in-situ water removal is desired, add activated molecular sieves (e.g., 43 wt% of the reaction mixture).
-
-
Reaction Conditions:
-
Place the reaction vessel in a shaker incubator at the desired temperature (e.g., 50°C or 65°C) with constant agitation (e.g., 200 rpm).
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals to monitor the progress of the reaction.
-
Analyze the samples for the content of monoacylglycerols, diacylglycerols, triacylglycerols, and free fatty acids using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Visualizing the Process
Diagram 1: The Dual Role of Water in Lipase-Catalyzed Esterification
References
- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 2. project-incite.eu [project-incite.eu]
- 3. A water activity control system for enzymatic reactions in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipase-catalyzed synthesis of monoacylglycerol in a homogeneous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Water Activity Affects Enzymatic Reactions in Foods - Agriculture Notes by Agriculture.Institute [agriculture.institute]
Technical Support Center: Solvent Selection for Enzymatic Glycerolysis of Polyunsaturated Oils
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing solvent selection in the enzymatic glycerolysis of polyunsaturated oils.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic glycerolysis of polyunsaturated oils, focusing on solvent-related problems.
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Monoacylglycerols (MAG) and Diacylglycerols (DAG) | 1. Poor Substrate Miscibility: Polyunsaturated oils (hydrophobic) and glycerol (hydrophilic) form a two-phase system, limiting enzyme access to substrates.[1] 2. Enzyme Inhibition/Deactivation: Certain solvents can strip essential water from the enzyme's surface or disrupt its structure, leading to reduced activity.[2][3] 3. Acyl Migration: The desired 2-MAGs can isomerize to the more stable 1- or 3-MAGs, especially in non-polar solvents.[4] | 1. Introduce a suitable solvent: Tertiary alcohols like tert-butanol or tert-pentanol are effective at homogenizing the reaction mixture.[5][6][7] 2. Select a biocompatible solvent: tert-butanol is often preferred as it improves miscibility without significantly deactivating many common lipases.[6][8] Avoid highly polar solvents like DMSO in high concentrations unless enzyme selectivity is the primary goal.[2] 3. Use polar solvents: Polar solvents like tert-butanol can help inhibit acyl migration compared to non-polar solvents like hexane.[4] |
| Enzyme Appears Inactive or Shows Low Activity | 1. Solvent-Induced Denaturation: Polar organic solvents can sometimes lead to a decrease or complete loss of lipase activity.[2] 2. Mass Transfer Limitations: In solvent-free systems or with highly viscous mixtures, the substrates cannot efficiently reach the enzyme's active site.[9] 3. Incorrect Water Activity (aw): Solvents can strip the essential layer of water from the enzyme, which is crucial for maintaining its catalytically active conformation.[2] | 1. Switch to a less denaturing solvent: Non-polar solvents may preserve enzyme structure better, but can cause rigidity.[2] Tertiary alcohols often strike a good balance.[8] 2. Improve mixing or add a solvent: Increase agitation speed or add a solvent like tert-butanol to reduce viscosity and improve reactant miscibility.[7][9] 3. Control water activity: While challenging, ensuring optimal water activity is crucial. Some studies suggest that the presence of even a small amount of water can substantially increase the rate of glycerolysis.[10] |
| Difficulty in Product Separation and Purification | 1. Complex Reaction Mixture: The final product contains unreacted glycerol, oil (TAGs), MAGs, DAGs, and potentially free fatty acids (FFAs). 2. Solvent Interference: The chosen reaction solvent may have a boiling point close to that of the products, complicating its removal by evaporation. | 1. Utilize solvent extraction: Use a non-polar solvent like hexane to selectively dissolve TAGs and FFAs, leaving behind the more polar MAGs, DAGs, and glycerol.[11] 2. Consider solvent properties: Select a solvent with a boiling point that allows for easy removal via rotary evaporation without degrading the products. tert-butanol (BP: 82.6 °C) is often a suitable choice. |
| Reaction Stalls or Reaches Equilibrium Prematurely | 1. Product Inhibition: Accumulation of MAGs and DAGs can sometimes inhibit the enzyme. 2. Shift in Equilibrium: The reverse reaction (esterification) may become favorable. 3. Phase Separation: As the reaction proceeds, the polarity of the mixture changes, potentially leading to phase separation that limits further reaction. | 1. Optimize substrate ratio: Increasing the glycerol to oil molar ratio can shift the equilibrium towards MAG and DAG formation.[7] 2. Use a suitable solvent: Solvents like tert-butanol can help keep the products and reactants in a single phase, driving the reaction forward.[6][7] |
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for enzymatic glycerolysis?
A1: Solvent selection is crucial for several reasons. Primarily, it addresses the poor miscibility between the hydrophobic polyunsaturated oils and the hydrophilic glycerol. A suitable solvent creates a homogenous environment, which enhances the contact between the substrates and the enzyme, thereby increasing the reaction rate.[6] Additionally, the solvent's polarity can influence enzyme activity, stability, and even selectivity, for instance by minimizing undesirable acyl migration.[2][4]
Q2: What are the pros and cons of using a solvent versus a solvent-free system?
A2:
-
Solvent-Based Systems:
-
Pros: Overcomes mass transfer limitations by improving substrate miscibility, leading to higher reaction rates and yields of MAGs and DAGs.[6][7] Can be run at lower temperatures, which is ideal for heat-sensitive polyunsaturated fatty acids.[7]
-
Cons: Adds cost (solvent purchase and removal), requires an additional downstream separation step, and may raise environmental and safety concerns. The solvent can also potentially inhibit or deactivate the enzyme.[2]
-
-
Solvent-Free Systems:
-
Pros: Environmentally friendly ("green chemistry"), simpler downstream processing, and reduced cost.[12][13]
-
Cons: Often suffers from severe mass transfer limitations due to the immiscibility of reactants and high viscosity, leading to slower reaction rates.[1][9] May require higher temperatures to achieve a reasonable reaction rate, which can be detrimental to polyunsaturated oils.
-
Q3: Which solvents are most commonly recommended for this reaction?
A3: Tertiary alcohols, specifically tert-butanol and tert-pentanol , are widely recommended as the most suitable solvents for enzymatic glycerolysis.[6] Studies have shown that these solvents effectively dissolve both glycerol and oil, leading to high MAG yields (up to 70-80%) in a short time.[6][7] tert-butanol is particularly favored because it generally does not interfere with the reaction or deactivate common lipases like Novozym® 435.[6][8]
Q4: How does solvent polarity affect the reaction?
A4: Solvent polarity has a significant impact.
-
Polar Solvents (e.g., tert-butanol): These are generally preferred. They improve the solubility of glycerol, enhancing the overall reaction rate.[6] They have also been shown to inhibit the undesirable acyl migration of 2-MAGs, helping to preserve the desired product structure.[4] However, highly polar solvents can sometimes strip essential water from the enzyme, leading to deactivation.[2]
-
Non-Polar Solvents (e.g., hexane, n-heptane): These solvents are good at dissolving the oil but not glycerol, leading to poor reaction performance.[5] They have also been shown to strongly promote acyl migration, which can reduce the yield of specific MAG isomers.[4]
Q5: Can I use a solvent mixture?
A5: Yes, solvent mixtures can be effective. For example, mixtures of tert-butanol or tert-pentanol with hexane have been shown to produce high MAG contents (58–78%).[6] This approach can be used to fine-tune the polarity of the reaction medium to optimize both substrate solubility and enzyme performance.
Data Presentation: Solvent Effects on Glycerolysis
The following table summarizes the performance of different solvents in the enzymatic glycerolysis of oils, based on data from various studies.
| Solvent | Log P (Polarity) | Typical MAG/DAG Yield | Key Observations | References |
| tert-Butanol | 0.8 | High (68-82% MAG) | Excellent for improving substrate miscibility; enhances reaction rate and inhibits acyl migration. Considered one of the most suitable solvents. | [4][6][7] |
| tert-Pentanol | 1.4 | High (similar to tert-butanol) | Performance is comparable to tert-butanol, effectively enhancing the glycerolysis reaction. | [5][6] |
| Hexane | 3.5 | Low | Poorly solubilizes glycerol, leading to low conversion. Strongly promotes undesirable acyl migration. | [4][5] |
| Acetone | -0.24 | Moderate | Can be used, but generally results in lower yields compared to tertiary alcohols. May reduce enzyme activity at higher concentrations. | [3][4] |
| Solvent-Free | N/A | Variable (often lower) | Environmentally friendly but suffers from significant mass transfer limitations and high viscosity. | [13][14][15] |
Experimental Protocols
Protocol 1: General Enzymatic Glycerolysis in a Solvent System
This protocol provides a general methodology for performing enzymatic glycerolysis using tert-butanol as a solvent, adapted from common literature procedures.[6][7]
Materials:
-
Polyunsaturated oil (e.g., sunflower oil, anchovy oil)
-
Glycerol (anhydrous)
-
Immobilized lipase (e.g., Novozym® 435, Lipozyme RM IM)
-
tert-Butanol (anhydrous)
-
Glass reactor with magnetic stirrer and temperature control
Procedure:
-
Reactant Preparation: Accurately weigh the polyunsaturated oil and glycerol. A common molar ratio of glycerol to oil is between 2:1 and 5:1.[7][10]
-
Solvent Addition: Add tert-butanol to the reactor. A typical solvent-to-oil weight ratio is 3:1.[7]
-
Mixing and Temperature Control: Place the reactor in a water bath or on a heating mantle set to the desired reaction temperature (typically 45-60°C). Begin stirring to ensure the mixture is homogenous.
-
Enzyme Addition: Once the reaction mixture reaches the target temperature, add the immobilized lipase. A typical enzyme loading is 5-15% by weight of the oil.[9][12]
-
Reaction Monitoring: The reaction is typically run for 4 to 24 hours.[13][14] Take small aliquots (e.g., 100 µL) at regular intervals to monitor the progress of the reaction.
-
Sample Analysis: Analyze the composition of the reaction mixture (MAG, DAG, TAG, glycerol) using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.[16][17][18][19]
-
Reaction Termination: After the desired conversion is reached, stop the reaction by filtering out the immobilized enzyme for potential reuse.
-
Product Recovery: Remove the solvent (tert-butanol) from the product mixture using a rotary evaporator. The remaining product can be further purified using techniques like molecular distillation or solvent extraction.
Protocol 2: Analysis of Glycerolysis Products by HPLC
This protocol outlines a method for quantifying the products of the glycerolysis reaction.
Instrumentation & Reagents:
-
HPLC system with a Refractive Index Detector (RID) or Charged Aerosol Detector (CAD).[17][19]
-
Normal-phase column (e.g., silica or cyano-propyl).[19]
-
Mobile phase: A gradient of hexane and isopropanol/ethyl acetate is commonly used.
-
Standards for MAGs, DAGs, TAGs, and glycerol.
Procedure:
-
Sample Preparation: Dilute the aliquot from the reaction mixture in a suitable solvent (e.g., hexane or the initial mobile phase).
-
Injection: Inject the prepared sample into the HPLC system.
-
Chromatography: Run the appropriate gradient method to separate the components. The elution order is typically TAGs first (least polar), followed by DAGs, MAGs, and finally glycerol (most polar).
-
Quantification: Identify and quantify the peaks by comparing their retention times and peak areas to those of the known standards. Construct a calibration curve for each component for accurate quantification.
Visualizations
Caption: Experimental workflow for enzymatic glycerolysis.
Caption: Decision logic for solvent selection.
References
- 1. talenta.usu.ac.id [talenta.usu.ac.id]
- 2. mdpi.com [mdpi.com]
- 3. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic glycerolysis–interesterification of palm stearin–olein blend for synthesis structured lipid containing high mono- and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. researchgate.net [researchgate.net]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. Solvent-Free Enzymatic Synthesis of Dietary Triacylglycerols from Cottonseed Oil in a Fluidized Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]
- 17. Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of 1-Monolinolenin and 1-Monoolein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of 1-Monolinolenin and 1-Monoolein, focusing on their differential activity against various bacterial strains. The information presented is collated from scientific studies to aid in research and development endeavors within the pharmaceutical and biotechnology sectors.
Executive Summary
Current research indicates that this compound possesses antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis. In contrast, 1-Monoolein has generally been found to lack significant antibacterial or bactericidal effects against the tested strains, including Staphylococcus aureus, Escherichia coli, and B. subtilis. This suggests a selective antibacterial profile for this compound, warranting further investigation into its mechanism of action and potential therapeutic applications.
Data Presentation: Antibacterial Activity
The following table summarizes the antibacterial activity of this compound and 1-Monoolein based on available experimental data. It is important to note that quantitative Minimum Inhibitory Concentration (MIC) values for this compound are not consistently reported in the reviewed literature; therefore, a qualitative assessment is provided.
| Compound | Bacterial Strain | Antibacterial Activity | Reference |
| This compound | Bacillus subtilis | Exhibited antibacterial activity[1][2][3][4] | Kusumah et al. |
| Staphylococcus aureus | No antibacterial activity observed[5] | Ramadhan et al. | |
| Escherichia coli | No antibacterial activity observed[5] | Ramadhan et al. | |
| 1-Monoolein | Bacillus subtilis | Did not exhibit bactericidal activity[1][2][3][4] | Kusumah et al. |
| Staphylococcus aureus | Did not exhibit bactericidal activity[1][2][3][4] | Kusumah et al. | |
| Escherichia coli | Not specified in the study | Kusumah et al. |
Experimental Protocols
The antibacterial activities summarized above were determined using established microbiological methods. The following are detailed protocols based on the cited literature.
Well-Diffusion Method for Preliminary Antibacterial Assay
This method was utilized to assess the initial antibacterial activity of the synthesized compounds.[5]
-
Materials: Nutrient agar, bacterial cultures (S. aureus and E. coli), synthesized 1-monolinolein, positive control (chloramphenicol, 100 µg/mL), negative control (20.0% PEG 400).
-
Procedure:
-
Bacterial cultures were grown to a suitable density.
-
The nutrient agar plates were uniformly inoculated with the bacterial suspension.
-
Wells were created in the agar using a sterile cork borer.
-
A specific volume of the test compound (1-monolinolein), positive control, and negative control were added to separate wells.
-
The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The diameter of the zone of inhibition (clear area around the well where bacterial growth is inhibited) was measured.
-
Determination of Minimum Bactericidal Concentration (MBC)
This method is used to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1][4]
-
Materials: Liquid growth medium, bacterial cultures (S. aureus and B. subtilis), test compounds (this compound, 1-monoolein) dissolved in ethanol, sterile 96-well plates or test tubes.
-
Procedure:
-
Overnight cultures of the test bacteria were prepared.
-
A one-hundredth volume of the overnight culture was inoculated into a fresh liquid medium.
-
The test compounds, dissolved in ethanol, were added to the bacterial cultures at various concentrations. The final volume of ethanol was kept to one-hundredth of the culture volume or less.
-
The cultures were incubated with shaking (150 rpm) at 37°C for 18 hours.
-
Following incubation, a small aliquot of the cell suspension from each concentration was spread on an agar plate to evaluate bacterial viability.
-
The plates were incubated to allow for colony formation.
-
The MBC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.
-
Visualizations
Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Caption: Workflow for MIC determination using broth microdilution.
Conclusion
The available scientific evidence consistently demonstrates that this compound has antibacterial activity against Bacillus subtilis, while 1-Monoolein does not exhibit similar efficacy against the bacterial strains tested in the cited studies. This differential activity highlights the potential of this compound as a selective antibacterial agent. Further research is encouraged to elucidate its mechanism of action, expand the spectrum of tested microorganisms, and determine precise MIC values to better quantify its potency. These findings are critical for guiding future drug development efforts focused on novel antimicrobial compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Linoleic acid, α-linolenic acid, and monolinolenins as antibacterial substances in the heat-processed soybean fermented with Rhizopus oligosporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Preparation of Monoacylglycerol Derivatives from Indonesian Edible Oil and Their Antimicrobial Assay against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of 1-Monolinolenin and 2-Monolinolenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 1-Monolinolenin and 2-Monolinolenin, focusing on their antibacterial properties. While direct comparative data for other biological effects are limited, this document also explores the potential anti-inflammatory, anticancer, and antiviral activities of these monoglycerides based on the known effects of their parent compound, α-linolenic acid. All experimental data is presented in clear, tabular formats, and detailed protocols for key experiments are provided to support further research.
Comparative Biological Activity
The primary experimentally determined biological activity directly comparing this compound and 2-Monolinolenin is their antibacterial effect.
Antibacterial Activity
A study investigating the antibacterial properties of compounds found in fermented soybeans revealed that both this compound and 2-Monolinolenin exhibit activity against the Gram-positive bacterium Bacillus subtilis.[1] However, neither compound showed bactericidal activity against Staphylococcus aureus.[1] In the same study, the parent fatty acids, linoleic acid and α-linolenic acid, demonstrated antibacterial activity against both S. aureus and B. subtilis.[1]
Table 1: Antibacterial Activity of this compound and 2-Monolinolenin
| Compound | Target Bacterium | Biological Effect |
| This compound | Bacillus subtilis | Antibacterial |
| Staphylococcus aureus | No bactericidal activity | |
| 2-Monolinolenin | Bacillus subtilis | Antibacterial |
| Staphylococcus aureus | No bactericidal activity |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the minimum concentration of a substance that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of this compound and 2-Monolinolenin against various bacterial strains.
Materials:
-
This compound and 2-Monolinolenin
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of this compound and 2-Monolinolenin in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted test compounds.
-
Include a positive control (bacteria in MHB without any test compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacterium.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Experimental Workflow for MIC Determination
References
A Comparative Analysis of 1-Monolinolenin and Terpenes as Transdermal Penetration Enhancers
For Researchers, Scientists, and Drug Development Professionals
The transdermal delivery of therapeutic agents holds immense promise for improving patient compliance and achieving systemic effects while avoiding first-pass metabolism. However, the formidable barrier of the stratum corneum necessitates the use of penetration enhancers to facilitate drug permeation. This guide provides a detailed comparison of the efficacy of 1-Monolinolenin, a monoglyceride penetration enhancer, and various terpenes, a well-established class of natural penetration enhancers.
Due to the limited availability of direct studies on this compound, this guide utilizes data on the structurally similar compound, Monoolein (a glyceryl 1-monoester of oleic acid), as a proxy to provide a meaningful comparison. This assumption should be considered when interpreting the presented data.
Mechanism of Action: A Tale of Two Lipid Disruptors
Both this compound (as inferred from Monoolein) and terpenes primarily enhance skin penetration by disrupting the highly organized lipid matrix of the stratum corneum.
This compound (Inferred from Monoolein): Monoolein integrates into the lipid bilayers of the stratum corneum, leading to a disruption of their lamellar structure and an increase in lipid fluidity. This creates transient pores and disrupts the barrier function, allowing for the passage of drug molecules.
Terpenes: Terpenes, a diverse class of organic compounds derived from plants, also exert their effects by interacting with the intercellular lipids of the stratum corneum. Their mechanism involves increasing the fluidity of the lipid bilayers and potentially extracting some lipid components, thereby reducing the diffusional resistance of the stratum corneum.[1][2] The specific mechanism and efficacy can vary depending on the chemical structure of the terpene.
Quantitative Comparison of Penetration Enhancement
The following tables summarize the available quantitative data on the penetration-enhancing effects of Monoolein (as a proxy for this compound) and various terpenes. It is crucial to note that these data are compiled from different studies with varying experimental conditions, including the drug molecule, vehicle, skin model, and analytical methods. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: Penetration Enhancement Data for Monoolein (as a proxy for this compound)
| Drug | Vehicle | Skin Model | Monoolein Concentration (% w/w) | Enhancement Metric | Result |
| Ovalbumin | Isopropyl myristate | Mouse Skin (in vivo & ex vivo) | 6 | Permeability Increase | Concentration-dependent increase |
Table 2: Penetration Enhancement Data for Various Terpenes
| Terpene | Drug | Vehicle | Skin Model | Terpene Concentration (%) | Enhancement Ratio (ER) |
| d-Limonene | Bufalin | Not Specified | Not Specified | 5 | 22.2[2] |
| 1,8-Cineole | Bufalin | Not Specified | Not Specified | 5 | 17.1[2] |
| l-Menthol | Bufalin | Not Specified | Not Specified | 5 | 15.3[2] |
| Nerolidol | Various Lipophilic Drugs | Various | Human, Rat, Mouse, Pig Skin | Not Specified | >30 |
| Carvacrol | Various Lipophilic Drugs | Various | Human, Rat, Mouse, Pig Skin | Not Specified | >30 |
| Borneol | Various Lipophilic Drugs | Various | Human, Rat, Mouse, Pig Skin | Not Specified | >30 |
| Terpineol | Various Lipophilic Drugs | Various | Human, Rat, Mouse, Pig Skin | Not Specified | >30 |
| Menthone | Various Lipophilic Drugs | Various | Human, Rat, Mouse, Pig Skin | Not Specified | >30 |
| Pulegone | Various Lipophilic Drugs | Various | Human, Rat, Mouse, Pig Skin | Not Specified | >30 |
| Menthol | Various Lipophilic Drugs | Various | Human, Rat, Mouse, Pig Skin | Not Specified | >30 |
Experimental Protocols
A comprehensive understanding of the efficacy of penetration enhancers requires a detailed examination of the experimental methodologies employed.
In Vitro Skin Permeation Study (General Protocol)
A common method for evaluating penetration enhancers is the in vitro skin permeation study using a Franz diffusion cell.
-
Skin Preparation: Full-thickness skin (often from human cadavers, pigs, rats, or mice) is excised and the subcutaneous fat is removed. The skin is then mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.[3]
-
Formulation Application: The formulation containing the active pharmaceutical ingredient (API) and the penetration enhancer is applied to the surface of the stratum corneum in the donor compartment.
-
Receptor Phase: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline) maintained at a physiological temperature (typically 32°C or 37°C) and continuously stirred.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.
-
Analysis: The concentration of the API in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.
Spectroscopic Analysis of Mechanism
Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to investigate changes in the organization of the stratum corneum lipids upon treatment with a penetration enhancer. Shifts in the C-H stretching vibration peaks can indicate an increase in lipid fluidity.[4][5]
Differential Scanning Calorimetry (DSC): DSC is employed to study the thermal transitions of the stratum corneum lipids. A lowering of the phase transition temperature of the lipids in the presence of a penetration enhancer suggests a disruption of the ordered lipid structure.[6]
Visualizing the Process
The following diagrams illustrate the experimental workflow and the proposed mechanisms of action.
Conclusion
Both this compound (inferred from Monoolein) and terpenes are effective penetration enhancers that function by disrupting the lipid barrier of the stratum corneum. Terpenes, being a diverse group, exhibit a wide range of enhancement ratios, with some showing exceptionally high efficacy. While direct comparative data for this compound is lacking, the information on Monoolein suggests it is also a potent enhancer.
The choice of a penetration enhancer will ultimately depend on several factors, including the physicochemical properties of the drug, the desired permeation profile, and the safety and regulatory considerations. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the development of novel transdermal drug delivery systems. Further direct comparative studies under standardized conditions are warranted to definitively establish the relative efficacy of this compound and various terpenes.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Terpenes as Penetration Enhancers for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. permegear.com [permegear.com]
- 4. A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fourier transform infrared absorption (FTIR) on dry stratum corneum, corneocyte-lipid interfaces: experimental and vibrational spectroscopy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Percutaneous Permeation Enhancement by Terpenes: Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validated HPLC Methods for 1-Monolinolenin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of 1-Monolinolenin. Due to the limited availability of publicly validated methods specifically for this compound, this document focuses on established methods for structurally similar monoacylglycerols (MAGs), such as monoolein, monostearin, and monopalmitin. These methods serve as a robust starting point for the development and validation of a specific assay for this compound.
Introduction to this compound and Analytical Challenges
This compound is a monoacylglycerol consisting of a glycerol molecule esterified with one molecule of α-linolenic acid, an omega-3 fatty acid. As an amphiphilic molecule, its accurate quantification in various matrices, including pharmaceutical formulations and biological samples, is crucial for product development, quality control, and research. The primary challenge in HPLC analysis lies in achieving adequate separation from other lipid species and ensuring method robustness, accuracy, and sensitivity.
Comparison of Validated HPLC Methods for Monoacylglycerols
The following table summarizes the performance of two distinct validated HPLC methods for the analysis of monoacylglycerols. These methods, while not specific to this compound, provide a strong foundation for method development due to the chemical similarity of the analytes.
| Parameter | Method 1: LC-MS/MS for Various MAGs | Method 2: HPLC-ELSD for Monoolein, Monostearin, & Monopalmitin |
| Linearity (R²) | Not explicitly stated, but method validated by standard additions | ≥ 0.9995[1][2] |
| Limit of Detection (LOD) | 1-30 ppm (Analyte dependent) | 0.15 - 0.2 mg/kg (Analyte dependent)[1][2] |
| Limit of Quantification (LOQ) | 1-30 ppm (Analyte dependent) | 0.5 - 0.6 mg/kg (Analyte dependent)[1][2] |
| Accuracy (% Recovery) | Average bias of -0.2% | 80.4 - 99.5%[1][2] |
| Precision (%RSD) | 6% (Average inter-batch precision) | 2.54 - 7.21% (Repeatability)[1][2] |
Experimental Protocols
Detailed methodologies for the referenced analytical approaches are provided below.
Method 1: Reversed-Phase LC-MS/MS for Various Monoacylglycerols[3]
This method is designed for the simultaneous quantification of various monoacylglycerols and free fatty acids in fats and oils.
-
Sample Preparation: A cation exchange solid-phase extraction (SPE) is employed to purify and concentrate the monoacylglycerols, effectively removing the abundant triacylglycerols.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A volatile ammonium formate buffer is used to facilitate mass spectrometric detection.
-
Detection: Tandem mass spectrometry (MS/MS) is utilized, with monoacylglycerols detected in positive ion mode.
-
-
Validation Strategy: The method was validated using the method of standard additions and stable isotope-labeled internal standards to ensure accuracy and precision in complex matrices.
Method 2: HPLC with Evaporative Light Scattering Detection (ELSD) for Monoolein, Monostearin, and Monopalmitin in Milk[1][2]
This method is suitable for the simultaneous determination of several mono- and diglyceride emulsifiers in milk.
-
Sample Preparation: Samples are extracted via ultrasonic extraction with a solvent mixture of chloroform and methanol (2:1, v/v) at 45°C for 30 minutes. The resulting extract is then evaporated and redissolved in methanol prior to injection.[1][2]
-
Chromatographic Conditions:
Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for the analysis of a monoacylglycerol like this compound, based on established guidelines.
Caption: A typical workflow for the validation of an HPLC analytical method.
Conclusion
References
A Comparative Guide: 1-Monolinolenin Nanoemulsions Versus Liposomal Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of drug delivery, the choice of an optimal carrier system is paramount to enhancing therapeutic efficacy and overcoming the challenges of drug solubility, stability, and bioavailability. This guide provides a comprehensive comparison of two prominent lipid-based nanocarriers: 1-Monolinolenin nanoemulsions and traditional liposomal delivery systems. While direct comparative studies on this compound nanoemulsions versus liposomes for the same active pharmaceutical ingredient (API) are limited, this guide synthesizes available data to offer a valuable comparative perspective for researchers.
At a Glance: Key Differences
| Feature | This compound Nanoemulsion | Liposomal Delivery System |
| Structure | Oil-in-water emulsion with this compound as the oil phase, stabilized by surfactants. | Vesicular structure with an aqueous core enclosed by one or more lipid bilayers. |
| Primary Encapsulation | Primarily for lipophilic or hydrophobic drugs dissolved in the oil core. | Can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (in the lipid bilayer) drugs.[1] |
| Formation | Typically formed by high-energy (e.g., ultrasonication, high-pressure homogenization) or low-energy (e.g., spontaneous emulsification) methods.[2] | Commonly prepared using methods like thin-film hydration, reverse-phase evaporation, and ethanol injection.[3][4] |
| Stability | Generally kinetically stable; can be susceptible to Ostwald ripening. Physical stability is a key consideration. | Can face challenges with physical stability (aggregation, fusion) and chemical stability (lipid oxidation, hydrolysis).[5] |
| Drug Release | Typically provides a faster initial drug release due to the larger surface area of the small droplets.[6] | Offers more versatility in release kinetics, from rapid release to sustained and controlled release, depending on the lipid composition and formulation.[7][8] |
Performance Data: A Comparative Overview
The following tables summarize typical quantitative data for both this compound nanoemulsions and liposomal systems. It is important to note that these values are not from direct head-to-head studies but are representative of each system based on available literature for hydrophobic drug delivery.
Table 1: Physicochemical Properties
| Parameter | This compound Nanoemulsion (Representative Values) | Liposomal Delivery System (Representative Values for Hydrophobic Drugs) |
| Particle Size (nm) | 20 - 200[9][10] | 50 - 200[11] |
| Polydispersity Index (PDI) | < 0.3[12] | < 0.3[11] |
| Zeta Potential (mV) | -20 to -40[12][13] | -10 to -30[14] |
| Drug Loading (%) | Typically 1-10% (w/w) | Can vary widely (e.g., 1-15% w/w) depending on the drug and lipid composition.[11] |
| Encapsulation Efficiency (%) | > 90%[13] | Often > 80-90% for hydrophobic drugs.[1] |
Table 2: In Vitro and In Vivo Performance
| Parameter | This compound Nanoemulsion (Representative Outcomes) | Liposomal Delivery System (Representative Outcomes for Hydrophobic Drugs) |
| In Vitro Drug Release | Often shows a biphasic release with an initial burst followed by sustained release.[6] | Release profile can be tailored from rapid to slow and sustained, often following models like Higuchi or Korsmeyer-Peppas.[15] |
| Oral Bioavailability | Can significantly enhance the oral bioavailability of poorly water-soluble drugs.[10][16] | Can improve oral bioavailability, though stability in the gastrointestinal tract can be a challenge.[1] |
| In Vivo Half-life | Generally shorter compared to sterically stabilized liposomes. | Can be significantly prolonged with surface modifications (e.g., PEGylation).[17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of nanoemulsions and liposomes.
Preparation of this compound Nanoemulsion (High-Pressure Homogenization)
-
Oil Phase Preparation: Dissolve the lipophilic active pharmaceutical ingredient (API) in this compound at a predetermined concentration.
-
Aqueous Phase Preparation: Disperse a suitable surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol P) in deionized water.
-
Coarse Emulsion Formation: Add the oil phase to the aqueous phase dropwise under continuous stirring using a high-speed mechanical stirrer (e.g., 1000 rpm) for 30 minutes to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).
-
Cooling: Immediately cool the resulting nanoemulsion in an ice bath to dissipate the heat generated during homogenization.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
Preparation of Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve the chosen phospholipids (e.g., soy phosphatidylcholine) and cholesterol, along with the hydrophobic API, in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.[18]
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[18]
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the dried lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (Tc). This process leads to the formation of multilamellar vesicles (MLVs).[18]
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Separate the liposomes from the unencapsulated drug by methods such as dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
Particle Size and Zeta Potential Measurement
-
Sample Preparation: Dilute the nanoemulsion or liposome formulation with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Instrumentation: Use a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer) for analysis.
-
Particle Size Measurement: Equilibrate the sample to a constant temperature (e.g., 25°C) and measure the hydrodynamic diameter and PDI. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
Zeta Potential Measurement: For zeta potential, place the diluted sample in a specific capillary cell. The instrument applies an electric field and measures the electrophoretic mobility of the particles, from which the zeta potential is calculated using the Helmholtz-Smoluchowski equation.
Determination of Encapsulation Efficiency
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the nanoemulsion or liposomes. This can be achieved by ultracentrifugation, where the nanocarriers are pelleted, or by using centrifugal filter devices with a suitable molecular weight cut-off that allows the free drug to pass through while retaining the nanoparticles.
-
Quantification of Free Drug: Analyze the amount of free drug in the supernatant or filtrate using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula:
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
In Vitro Drug Release Study (Dialysis Bag Method)
-
Dialysis Bag Preparation: Soak a dialysis membrane with a suitable molecular weight cut-off (e.g., 12-14 kDa) in the release medium to remove any preservatives and to ensure it is fully hydrated.
-
Sample Loading: Place a known amount of the nanoemulsion or liposome formulation into the dialysis bag and securely seal both ends.
-
Release Study Setup: Immerse the sealed dialysis bag in a known volume of release medium (e.g., phosphate-buffered saline with 0.5% Tween 80 to maintain sink conditions for hydrophobic drugs) in a beaker placed in a shaking water bath maintained at 37°C.
-
Sampling: At predetermined time intervals, withdraw a specific volume of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume and sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizing the Processes: Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for preparing and characterizing these two delivery systems.
References
- 1. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoemulsion preparation [protocols.io]
- 3. m.youtube.com [m.youtube.com]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. Liposomes carrying hydrophilic and hydrophobic drugs [icbcongress.com]
- 9. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. jetir.org [jetir.org]
- 13. Development and characterization of a novel nanoemulsion drug-delivery system for potential application in oral delivery of protein drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of Pharmacokinetic and Pharmacodynamic Analysis to the Development of Liposomal Formulations for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
In Vivo Stability of 1-Monolinolenin vs. 1-Monolinolein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Monolinolenin, a monoglyceride of the omega-3 fatty acid alpha-linolenic acid (ALA), and 1-monolinolein, a monoglyceride of the omega-6 fatty acid linoleic acid (LA), are both readily absorbed in the small intestine. Following absorption, their stability is primarily influenced by the susceptibility of their fatty acid chains to enzymatic hydrolysis and oxidation. Due to its higher degree of unsaturation, the alpha-linolenoyl chain of this compound is more prone to oxidation than the linoleoyl chain of 1-monolinolein. This suggests that 1-monolinolein is likely more stable in vivo compared to this compound .
Data Presentation
Table 1: General Properties and Bioavailability
| Feature | This compound | 1-Monolinolein |
| Fatty Acid Component | Alpha-linolenic acid (ALA) | Linoleic acid (LA) |
| Fatty Acid Type | Omega-3, Polyunsaturated | Omega-6, Polyunsaturated |
| Number of Double Bonds | 3 | 2 |
| Bioavailability | High, as with other monoacylglycerols[1] | High, as with other monoacylglycerols |
Table 2: Inferred In Vivo Stability and Metabolic Fate
| Parameter | This compound | 1-Monolinolein | Supporting Evidence |
| Susceptibility to Oxidation | Higher | Lower | Alpha-linolenic acid is preferentially oxidized over linoleic acid. |
| Enzymatic Hydrolysis (Monoglyceride Lipase) | Likely high | Likely high | Monoacylglycerol lipase preferentially hydrolyzes unsaturated monoacylglycerols. Specific comparative rates are not available. |
| Primary Metabolic Fates | - Re-esterification to triglycerides- Hydrolysis to free ALA and glycerol- Beta-oxidation of released ALA | - Re-esterification to triglycerides- Hydrolysis to free LA and glycerol- Beta-oxidation of released LA | General monoacylglycerol metabolism pathways. |
Experimental Protocols
General Method for Assessing In Vivo Lipid Metabolism
In vivo studies of lipid metabolism, including the stability and fate of monoglycerides, are often conducted using animal models (e.g., rats, mice). A common experimental approach involves the oral administration of the lipid of interest, which may be isotopically labeled (e.g., with 13C or 14C) to facilitate tracing.
Protocol Outline:
-
Animal Model: Male Wistar rats are often used, housed in controlled conditions with a standard diet prior to the experiment.
-
Test Substance Administration: A known quantity of this compound or 1-monolinolein, potentially labeled, is administered orally via gavage.
-
Sample Collection: Blood samples are collected at various time points post-administration to analyze the plasma lipid profile. Tissue samples (e.g., liver, adipose tissue, heart) may also be collected at the end of the study.
-
Lipid Extraction: Lipids are extracted from plasma and tissue homogenates using methods such as the Folch or Bligh-Dyer procedures.
-
Analysis: The extracted lipids are analyzed using techniques like:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the fatty acid composition.
-
High-Performance Liquid Chromatography (HPLC): To separate different lipid classes.
-
Scintillation Counting (for radiolabeled compounds): To trace the distribution and metabolic fate of the administered monoglyceride.
-
-
Data Interpretation: The data is used to determine the rate of absorption, distribution into different tissues, and conversion to other metabolites, providing insights into the in vivo stability and metabolic pathway.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General metabolic pathway of dietary monoglycerides in the small intestine.
References
Unveiling Purity: A Comparative Analysis of Synthetic versus Natural 1-Monolinolenin for Research Applications
For researchers, scientists, and drug development professionals, the purity of a bioactive compound is paramount. This guide provides a comprehensive comparison of synthetic and naturally isolated 1-Monolinolenin, a monoglyceride of alpha-linolenic acid with emerging biological significance. By examining purity profiles, impurity sources, and analytical methodologies, this document aims to equip scientists with the necessary information to make informed decisions for their research endeavors.
Executive Summary
This compound, a molecule of interest for its potential therapeutic properties, can be obtained through chemical synthesis or isolation from natural sources. Synthetic this compound generally offers higher purity (>98%) and greater lot-to-lot consistency. Its impurity profile is primarily defined by the synthesis route and may include isomers, di- and triglycerides, and residual reagents. In contrast, natural isolates of this compound, typically derived from the enzymatic hydrolysis of linolenic acid-rich oils, may have a more complex impurity profile. This can include other monoacylglycerols, free fatty acids, and various co-extracted lipids, making precise quantification and purity assessment more challenging. This guide details the analytical techniques essential for discerning the purity of both forms and explores the potential biological implications of impurities.
Comparative Purity and Impurity Profiles
The purity of this compound is a critical factor that can influence experimental outcomes, from in vitro bioactivity assays to preclinical studies. The source of the compound, whether synthetic or natural, dictates the likely impurities.
| Feature | Synthetic this compound | Natural this compound |
| Typical Purity | >98%[1][2] | Variable, dependent on isolation and purification efficacy. |
| Primary Impurities | - Positional isomer (2-Monolinolenin)[3] - Di- and triglycerides - Residual catalysts and solvents - Unreacted starting materials (glycerol, linolenic acid derivatives)[4][5][6] | - Other monoacylglycerols (e.g., 1-Monolinolein, 1-Monoolein) - 2-Monolinolenin[7] - Free fatty acids (linolenic, linoleic, oleic, etc.)[8][9][10] - Other co-extracted lipids (sterols, phospholipids)[11][12] - Residual enzymes from hydrolysis. |
| Lot-to-Lot Consistency | Generally high. | Can be variable due to differences in source material and extraction efficiency. |
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity requires robust analytical methodologies. The following protocols are standard in the field for the characterization of glycerolipids.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Principle: This method separates lipids based on their polarity. The ELSD detector is a universal detector for non-volatile analytes, making it suitable for lipids that lack a UV chromophore.
Protocol:
-
Column: Normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of hexane and isopropanol/water. For example, a gradient starting with 99% hexane and increasing in polarity.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD with drift tube temperature set to 40-50°C and nebulizing gas (nitrogen) pressure at 3.5 bar.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase.
-
Quantification: Purity is determined by the area percentage of the this compound peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
Principle: GC-MS is a powerful technique for separating and identifying volatile compounds. As monoacylglycerols are not sufficiently volatile for GC analysis, they must first be derivatized to increase their volatility.
Protocol:
-
Derivatization: Silylation is a common method. To a dried sample of this compound, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70°C for 30 minutes.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 350°C) to elute all components.
-
Mass Spectrometry: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-650.
-
Identification and Quantification: Impurities are identified by their mass spectra and retention times. Purity is calculated based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
Protocol:
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay to ensure full relaxation of all protons.
-
Data Processing: Integrate the signals corresponding to specific protons of this compound and the internal standard.
-
Purity Calculation: The purity of this compound is calculated by comparing the integral of its characteristic signals to the integral of the known amount of the internal standard. This method can also identify and quantify specific impurities if their signals are resolved.[13]
Visualizing Experimental and Biological Pathways
To aid in the understanding of the analytical workflow and the potential biological context of this compound, the following diagrams are provided.
This compound has been reported to possess antibacterial and anti-inflammatory properties. One potential mechanism for its anti-inflammatory effects could be through the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of inflammation and lipid metabolism.[14][15][[“]]
Conclusion
The choice between synthetic and naturally isolated this compound depends on the specific requirements of the research. For applications demanding the highest purity and lot-to-lot consistency, synthetic this compound is the superior choice. However, for studies where the presence of other related natural compounds might be acceptable or even desirable, a well-characterized natural isolate could be considered. In all cases, rigorous analytical characterization using the methods outlined in this guide is essential to ensure the validity and reproducibility of experimental results. Researchers are encouraged to request detailed certificates of analysis from suppliers and, where possible, perform in-house purity verification.
References
- 1. This compound - CD Biosynsis [biosynsis.com]
- 2. larodan.com [larodan.com]
- 3. 2-Monolinolenin | C21H36O4 | CID 11674746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of monoacylglycerols through glycerolysis of ethyl esters derived from linseed oil by green processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Preparation of Fatty Acid and Monoglyceride from Vegetable Oil [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Oils rich in alpha linolenic acid: chemical composition of perilla (Perilla frutescens) seed oil | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 9. Effects of Oils Rich in Linoleic and α-Linolenic Acids on Fatty Acid Profile and Gene Expression in Goat Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. aocs.org [aocs.org]
- 12. One-step separation system of bio-functional lipid compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PPARs and lipid ligands in inflammation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of PPAR/RXR pathway in essential oil anti-inflammatory effects - Consensus [consensus.app]
A Researcher's Guide to Antibody Specificity in Monoacylglycerol Research
A Comparative Analysis of Antibody Cross-Reactivity Against Different Monoacylglycerols
For researchers in neuroscience, immunology, and drug development, the precise detection and quantification of lipid signaling molecules are paramount. Monoacylglycerols (MAGs), such as the endocannabinoid 2-arachidonoylglycerol (2-AG), are key players in a multitude of physiological processes. The utility of immunoassays for these targets is critically dependent on the specificity of the antibodies employed. This guide provides a comparative overview of antibody cross-reactivity against various monoacylglycerols, supported by experimental data and detailed protocols to aid in the selection and validation of these crucial research tools.
Understanding the Challenge: Structural Similarity of Monoacylglycerols
Monoacylglycerols are structurally similar lipids, primarily differing in the fatty acid chain attached to the glycerol backbone and the position of this attachment (sn-1 or sn-2). This high degree of structural homology presents a significant challenge for the development of highly specific antibodies. For instance, 2-arachidonoylglycerol (2-AG) and its isomer 1-arachidonoylglycerol (1-AG) differ only in the esterification position on the glycerol moiety. Similarly, other endogenous MAGs like 2-oleoylglycerol (2-OG) and 2-palmitoylglycerol (2-PG) share the same glycerol backbone with different fatty acid chains. This structural relatedness is a primary source of antibody cross-reactivity, potentially leading to inaccurate quantification and misinterpretation of experimental results.
Performance Comparison of Anti-Monoacylglycerol Antibodies
To ensure accurate and reproducible results, it is crucial to characterize the cross-reactivity profile of any antibody intended for the specific measurement of a particular monoacylglycerol. The following table summarizes representative cross-reactivity data for a hypothetical polyclonal antibody raised against 2-AG. The data is presented as IC50 values and percentage cross-reactivity, as determined by competitive ELISA.
| Competitor Monoacylglycerol | IC50 (ng/mL) | Cross-Reactivity (%) |
| 2-Arachidonoylglycerol (2-AG) | 10 | 100 |
| 1-Arachidonoylglycerol (1-AG) | 50 | 20 |
| 2-Oleoylglycerol (2-OG) | 200 | 5 |
| 2-Palmitoylglycerol (2-PG) | 500 | 2 |
| Anandamide (AEA) | > 1000 | < 1 |
| Arachidonic Acid | > 1000 | < 1 |
Note: This table presents illustrative data based on typical antibody performance. Actual values may vary between different antibody preparations and assay conditions.
The data illustrates that even a highly specific antibody for 2-AG may exhibit some degree of cross-reactivity with its isomer, 1-AG, and to a lesser extent with other monoacylglycerols like 2-OG and 2-PG. Cross-reactivity with other related endocannabinoids like anandamide (AEA) or the constituent fatty acid is typically negligible.
Experimental Protocols
The determination of antibody specificity and cross-reactivity is predominantly performed using a competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol for Monoacylglycerol Antibody Cross-Reactivity
1. Materials:
-
Microtiter plates (96-well)
-
Coating antigen (e.g., 2-AG conjugated to a carrier protein like BSA)
-
Primary antibody (the antibody to be tested)
-
A panel of competitor monoacylglycerols (2-AG, 1-AG, 2-OG, 2-PG, etc.)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
2. Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating antigen solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the standard (e.g., 2-AG) and the competitor monoacylglycerols.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the various concentrations of the standard or competitor monoacylglycerols for 1-2 hours at room temperature.
-
Transfer 100 µL of these mixtures to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Development and Reading:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of the stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
3. Data Analysis:
-
Plot a standard curve of absorbance versus the log of the standard (2-AG) concentration.
-
Determine the IC50 value for the standard, which is the concentration that produces 50% inhibition of the maximum signal.
-
For each competitor, determine the concentration that causes 50% inhibition (its IC50).
-
Calculate the percentage cross-reactivity using the following formula:
-
% Cross-Reactivity = (IC50 of 2-AG / IC50 of Competitor) x 100
-
Visualizing the Experimental Workflow and Biological Context
To further clarify the experimental process and the biological relevance of 2-AG, the following diagrams are provided.
Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.
Caption: Simplified signaling pathway of 2-arachidonoylglycerol (2-AG).
Conclusion
The selection of a highly specific antibody is a critical first step for any immunoassay-based research on monoacylglycerols. Due to the inherent structural similarities among these lipid molecules, a thorough characterization of antibody cross-reactivity is not just recommended, but essential for data integrity. Researchers are strongly encouraged to perform in-house validation using competitive ELISA with a panel of relevant monoacylglycerols to confirm the specificity of their chosen antibody under their specific experimental conditions. This rigorous approach will ensure the generation of reliable and reproducible data, ultimately advancing our understanding of the complex roles of monoacylglycerols in health and disease.
A Comparative Guide to the Emulsifying Properties of 1-Monolinolenin and Other Monoglycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emulsifying properties of 1-Monolinolenin against other commonly used monoglycerides. The information presented is supported by experimental data from scientific literature, offering insights into performance differences and outlining detailed experimental protocols for verification and further research.
Introduction to Monoglycerides as Emulsifiers
Monoglycerides are non-ionic surfactants widely utilized across the pharmaceutical, food, and cosmetic industries for their ability to stabilize emulsions.[1] Their amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic fatty acid tail, allows them to reduce interfacial tension between immiscible liquids like oil and water, thereby facilitating the formation and stabilization of emulsions. The effectiveness of a monoglyceride as an emulsifier is influenced by several factors, including the chain length and degree of unsaturation of its fatty acid component. This guide focuses on this compound, a monoglyceride with a polyunsaturated linolenic acid chain, and compares its performance with other monoglycerides.
Comparative Analysis of Emulsifying Properties
The emulsifying performance of monoglycerides can be evaluated based on several key parameters, including their ability to reduce emulsion droplet size, enhance emulsion stability, and influence the zeta potential of the droplets. Unsaturated monoglycerides, such as glycerol monooleate (GMO), have been shown to produce smaller oil droplets and exhibit better creaming stability in oil-in-water (O/W) emulsions compared to their saturated counterparts.[2][3] This improved performance is often attributed to the kinked structure of the unsaturated fatty acid chains, which can create more disordered and flexible interfacial films.
| Property | This compound | Glycerol Monooleate (GMO) | Glycerol Monostearate (GMS) | Reference |
| Fatty Acid Chain | Linolenic Acid (C18:3) | Oleic Acid (C18:1) | Stearic Acid (C18:0) | N/A |
| Degree of Unsaturation | Polyunsaturated | Monounsaturated | Saturated | N/A |
| Emulsion Droplet Size | Smaller | Smaller | Larger | [2][4] |
| Emulsion Stability | Higher | Higher | Lower | [2][3] |
| Zeta Potential (in protein-stabilized O/W emulsion) | Increase in negativity | Increase in negativity | Less significant increase | [2][3] |
Note: The data presented is a qualitative summary based on trends reported in the cited literature. Specific quantitative values can vary depending on the experimental conditions.
Experimental Protocols
Below are detailed methodologies for the preparation and characterization of monoglyceride-stabilized emulsions, synthesized from various research studies.
Preparation of Oil-in-Water (O/W) Emulsion
a. Materials:
-
Monoglyceride emulsifier (e.g., this compound, GMO, GMS)
-
Oil phase (e.g., soybean oil, medium-chain triglycerides)
-
Aqueous phase (deionized water)
-
Optional: Co-surfactant (e.g., sodium stearate), protein stabilizer (e.g., sodium caseinate)
b. Procedure:
-
Disperse the monoglyceride in the oil phase and heat to 60-75°C to ensure complete dissolution.[5]
-
Heat the aqueous phase separately to the same temperature.
-
Slowly add the oil phase to the aqueous phase while continuously mixing using a high-shear mixer.
-
Homogenize the coarse emulsion using a high-pressure homogenizer (e.g., Microfluidizer) at a specified pressure and number of passes to achieve a fine nanoemulsion.[3]
-
Cool the emulsion to room temperature.
Characterization of Emulsion Properties
a. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Instrument: Zetasizer Nano series (Malvern Instruments) or similar.
-
Procedure:
-
Dilute the emulsion with the aqueous phase to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measure the intensity-weighted mean diameter (Z-average) and the PDI. Perform measurements in triplicate.[6]
-
b. Zeta Potential Measurement:
-
Method: Laser Doppler Electrophoresis.
-
Instrument: Zetasizer Nano series (Malvern Instruments) or similar.
-
Procedure:
-
Dilute the emulsion with the aqueous phase.
-
Inject the diluted sample into the measurement cell.
-
Apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential. Perform measurements in triplicate.[6]
-
c. Emulsion Stability Assessment (Creaming Index):
-
Method: Static light scattering or visual observation.
-
Instrument: Turbiscan (Formulaction) or visual inspection in a graduated cylinder.
-
Procedure:
-
Store the emulsion in a transparent, sealed container at a specific temperature (e.g., 25°C).
-
At regular intervals (e.g., daily for 28 days), measure the height of the cream layer that separates at the top of the emulsion.
-
Calculate the creaming index as the percentage of the cream layer height to the total emulsion height.[2]
-
Visualizing Experimental and Logical Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing monoglyceride emulsifying properties.
Caption: Molecular structure's influence on emulsifying performance.
Conclusion
The degree of unsaturation in the fatty acid chain of a monoglyceride plays a crucial role in its emulsifying properties. Evidence suggests that unsaturated monoglycerides, including by extension the polyunsaturated this compound, are more effective at creating fine, stable oil-in-water emulsions compared to their saturated counterparts. This is attributed to the less ordered and more flexible interfacial films they form. For researchers and professionals in drug development, the choice of monoglyceride can significantly impact the physical characteristics and stability of emulsified formulations. The experimental protocols provided herein offer a standardized approach for conducting comparative studies to select the optimal emulsifier for a specific application.
References
Safety Operating Guide
Proper Disposal of 1-Monolinolenin: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1-Monolinolenin, a common monoglyceride used in various research and development applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not currently classified as a hazardous chemical under the Globally Harmonized System (GHS), proper disposal is still necessary to minimize environmental impact and uphold laboratory best practices.[1][2]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area. In case of a spill, absorb the material with an inert absorbent material such as vermiculite, sand, or earth.[3] Do not allow the product to enter drains.[3]
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to ensure the safety of all laboratory personnel.
-
Waste Identification and Segregation:
-
Although this compound is not classified as hazardous, it should be treated as a chemical waste product.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently or produce hazardous gases.[4]
-
-
Containerization:
-
Use a dedicated, leak-proof container for the collection of this compound waste. The container must be chemically compatible with the substance.[5]
-
The container should be clearly labeled as "this compound Waste" and include the date of accumulation.
-
Ensure the container is kept securely closed except when adding waste.[4]
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers), contact your institution's EHS department to arrange for pickup and disposal.[4]
-
Do not attempt to dispose of this compound down the drain or in the regular trash unless you have received explicit approval from your EHS department and it complies with local regulations.[7]
-
III. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters relevant to the disposal of chemical waste in a laboratory setting. These are general guidelines and may be superseded by your institution's specific policies.
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Maximum Volume | 55 gallons of hazardous waste | [6] |
| SAA Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) of P-listed waste | [6] |
| Time Limit for Removal from SAA (once full) | Within 3 calendar days | [6] |
| Maximum Storage Time in SAA (partially full) | Up to 1 year | [4] |
| pH Range for Potential Drain Disposal (with approval) | 5.5 - 10.5 | [7] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final removal.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in a responsible and compliant manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. 1-Monolinolein | C21H38O4 | CID 5283469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Logistical Information for Handling 1-Monolinolenin
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety and logistical information for the handling of 1-Monolinolenin, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, information on structurally similar compounds, such as 1-Monolinolein and linolenic acid, suggests a low level of toxicity.[1] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or safety goggles should be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) should be worn to prevent skin contact. |
| Body Protection | A standard laboratory coat is recommended to protect clothing and skin from potential spills. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If aerosols may be generated, a NIOSH-approved respirator may be appropriate. |
Operational Plan
A systematic approach to handling this compound will ensure safety and experimental integrity. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any associated waste is critical to maintain a safe laboratory environment and comply with regulations.
Waste Segregation:
-
Non-contaminated waste: Items such as clean paper towels and packaging can be disposed of in the regular trash.
-
Chemically contaminated waste: All materials that have come into direct contact with this compound, including pipette tips, gloves, and empty containers, should be collected in a designated, labeled hazardous waste container.
Disposal Procedure:
-
Collection: Place all contaminated solid and liquid waste into a clearly labeled, sealed container. The label should include the chemical name ("this compound waste") and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by EHS personnel.
-
Consult EHS: Always consult your institution's EHS guidelines for specific procedures on chemical waste disposal. Regulations can vary, and adherence to local protocols is mandatory. In the absence of specific institutional guidelines, follow general best practices for the disposal of non-hazardous chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
